1-Bromo-2,3-dichlorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,3-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKCZUVMQPUWSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205533 | |
| Record name | 1-Bromo-2,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56961-77-4 | |
| Record name | 1-Bromo-2,3-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,3-dichlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2,3-dichlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2,3-dichlorobenzene (CAS: 56961-77-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic analysis, and key applications of 1-Bromo-2,3-dichlorobenzene. This compound is a valuable building block in organic synthesis, particularly in the development of targeted therapeutics.
Core Properties and Data
This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrCl₂.[1][2][3][4] Its structural and chemical properties make it a versatile intermediate in the synthesis of complex organic molecules.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 56961-77-4 | [1][3][5] |
| Molecular Formula | C₆H₃BrCl₂ | [1][2][3][4][5] |
| Molecular Weight | 225.89 g/mol | [1] |
| Appearance | White to cream crystals or crystalline powder | [5] |
| Melting Point | 58-61 °C | [6] |
| Boiling Point | 243 °C at 765 mm Hg | |
| Solubility | Insoluble in water. | [4] |
| IUPAC Name | This compound | [1][3] |
| InChI Key | HVKCZUVMQPUWSX-UHFFFAOYSA-N | [1][3] |
| SMILES | C1=CC(=C(C(=C1)Br)Cl)Cl | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods, with a common route being the Sandmeyer reaction of 2,3-dichloroaniline (B127971). The following is a representative experimental protocol.
Synthesis of this compound via Sandmeyer Reaction
Materials:
-
2,3-dichloroaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite (B80452)
-
Copper(I) bromide
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2,3-dichloroaniline in a mixture of hydrobromic acid and water, and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline (B41778) solution, maintaining the temperature between 0-5 °C. The rate of addition should be carefully controlled to prevent a rise in temperature.
-
After the complete addition of sodium nitrite, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., to 50-60 °C) for a short period to ensure the completion of the reaction.
-
Cool the mixture to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any excess acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Caption: A simplified workflow for the synthesis of this compound.
Spectroscopic Analysis
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Representative experimental protocols for these analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[7][8]
-
Instrument: A 400 MHz NMR spectrometer.[9]
-
Acquisition Parameters:
-
Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction.[7][8]
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or 125 MHz NMR spectrometer.[9]
-
Acquisition Parameters:
-
Data Processing: Similar to ¹H NMR, the FID is processed through Fourier transformation, phase correction, and baseline correction.[7][8]
Infrared (IR) Spectroscopy
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The interferogram is processed using Fourier transformation to obtain the infrared spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct insertion or through a gas chromatograph (GC) for separation prior to analysis.
-
Instrument: A mass spectrometer, often coupled with a GC (GC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for this type of compound.
-
Acquisition Parameters:
-
Ionization energy: 70 eV.
-
Mass range: m/z 50-300.
-
-
Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern, which aids in structural confirmation.
Application in Drug Development: Targeting Striatal-Enriched Protein Tyrosine Phosphatase (STEP)
This compound is a key intermediate in the synthesis of selective nonpeptidic inhibitors of Striatal-Enriched protein Tyrosine Phosphatase (STEP).[10] STEP is a brain-specific phosphatase that has been implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Overactivity of STEP has been shown to dephosphorylate and inactivate key signaling proteins involved in synaptic plasticity and neuronal survival, such as the mitogen-activated protein kinases ERK1/2 and the tyrosine kinase Pyk2. Inhibition of STEP is therefore a promising therapeutic strategy for these conditions. The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of potent and selective STEP inhibitors.
Caption: The role of STEP in neuronal signaling and its inhibition by derivatives of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. This compound | C6H3BrCl2 | CID 42066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound [stenutz.eu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. scbt.com [scbt.com]
Physical and chemical properties of 1-Bromo-2,3-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of 1-Bromo-2,3-dichlorobenzene. It includes detailed experimental protocols, reactivity information, and its application in scientific research, particularly in the development of pharmaceutical agents.
Core Chemical and Physical Properties
This compound is a halogenated aromatic compound. Its basic structure consists of a benzene (B151609) ring substituted with one bromine and two chlorine atoms.[1] This substitution pattern makes it a valuable intermediate in organic synthesis. The compound appears as a white to light yellow or cream-colored crystalline solid.[1][2]
Physical and Chemical Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 56961-77-4 | [2][3][4][5][6][7] |
| Molecular Formula | C₆H₃BrCl₂ | [3][4][5][8][9] |
| Molecular Weight | 225.90 g/mol | [3][8][9][10] |
| Melting Point | 56.0 - 62.0 °C | [2][11] |
| Boiling Point | 243 °C at 765 mm Hg | [6] |
| Appearance | White to cream crystals or crystalline powder | [2] |
| Purity | Typically ≥97.5% (GC) | [2] |
| Solubility | Sparingly soluble in water | [1] |
| Storage Temperature | Room Temperature | [7] |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical process for its application in further chemical reactions. Below is a detailed experimental protocol for its preparation.
Synthesis from 2,3-Dichloroaniline (B127971)
A common method for synthesizing this compound involves the diazotization of 2,3-dichloroaniline followed by a Sandmeyer-type reaction.
Experimental Protocol:
-
Initial Mixture Preparation: Add 163 g (1.0 mol) of 2,3-dichloroaniline to a mixture of 3250 g of 30% hydrobromic acid (HBr) aqueous solution (12.0 mol) and 25.4 g of copper powder.[6]
-
Diazotization: Stir the mixture at 35-37 °C for 15 minutes.[6] Slowly add 766 g of a 40% sodium nitrite (B80452) (NaNO₂) aqueous solution (4.44 mol) via subsurface addition over a period of 3 hours, maintaining the temperature.[6]
-
Concurrent Addition: Simultaneously with the NaNO₂ addition, add another 489 g of 2,3-dichloroaniline (3.0 mol) over 2.5 hours at the same temperature.[6]
-
Reaction Completion: After all additions are complete, continue stirring the reaction mixture at 35 °C for an additional 30 minutes.[6]
-
Work-up: Heat the reaction mixture to 60-65 °C to separate the organic and aqueous phases.[6] Discard the aqueous phase.[6]
-
Purification: Wash the crude product twice with 200 ml of water to yield the final product.[6]
This process is visualized in the workflow diagram below.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
This compound serves as a key building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1]
Key Applications
-
Pharmaceutical Intermediate: It is notably used in the preparation of selective nonpeptidic inhibitors of striatal-enriched protein tyrosine phosphatase (STEP).[3][6] These inhibitors are of interest in drug development for treating neurological disorders.
-
Agrochemicals and Dyes: The compound is also utilized as an intermediate in the manufacturing of pesticides, dyes, and fragrances.[1]
-
Organic Synthesis: Its reactivity allows for a variety of chemical transformations, including cross-coupling reactions and nucleophilic substitutions, which are fundamental in creating novel organic compounds.
The logical relationship of its application in drug discovery is outlined in the following diagram.
Caption: Role of this compound in drug development.
Analytical Characterization
To confirm the identity and purity of this compound, several analytical techniques are employed. Spectral data is crucial for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are used to confirm the structure of the molecule.[8][12][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups and the overall fingerprint of the compound.[14]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[5]
-
Gas Chromatography (GC): GC is often used to determine the purity of the substance.[2]
The general workflow for analytical confirmation is shown below.
Caption: Workflow for analytical characterization of the compound.
Safety and Handling
Proper handling of this compound is essential due to its potential hazards.
Hazard Identification
-
Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][15] It may also be harmful if swallowed.[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][15]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15]
-
Ventilation: Use only outdoors or in a well-ventilated area.[15] Ensure eyewash stations and safety showers are nearby.[15]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[1][15]
-
Spills and First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] If on skin, wash with plenty of soap and water.[15] If inhaled, move the person to fresh air.[15]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound | 56961-77-4 [chemicalbook.com]
- 7. This compound | 56961-77-4 [sigmaaldrich.com]
- 8. This compound | C6H3BrCl2 | CID 42066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. capotchem.cn [capotchem.cn]
- 11. B21904.22 [thermofisher.com]
- 12. This compound(56961-77-4) 13C NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to 1-Bromo-2,3-dichlorobenzene for Chemical Researchers
For Immediate Release: A comprehensive overview of the molecular structure, properties, synthesis, and applications of the key chemical intermediate, 1-Bromo-2,3-dichlorobenzene, tailored for researchers, scientists, and professionals in drug development.
This technical guide delves into the essential chemical and physical characteristics of this compound, a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern makes it a valuable building block for complex molecular architectures.
Core Molecular and Physical Data
This compound is a substituted benzene (B151609) derivative with the chemical formula C₆H₃BrCl₂.[1][2] Its structure is characterized by a bromine atom and two chlorine atoms occupying adjacent positions on the benzene ring. This specific arrangement of halogens provides differential reactivity, enabling selective chemical transformations crucial in multi-step synthetic processes.[3]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2][4] |
| Synonyms | 2,3-Dichlorobromobenzene, Benzene, 1-bromo-2,3-dichloro- | [2] |
| CAS Number | 56961-77-4 | [1][2][5] |
| Molecular Formula | C₆H₃BrCl₂ | [1][2][6] |
| Molecular Weight | 225.90 g/mol | [1][7] |
| Appearance | White to cream crystals, crystalline powder, or fused solid | [6][8] |
| Melting Point | 58-61 °C | |
| Boiling Point | 243 °C at 765 mm Hg | |
| SMILES | C1=CC(=C(C(=C1)Br)Cl)Cl | [9] |
| InChI Key | HVKCZUVMQPUWSX-UHFFFAOYSA-N | [2][4][6] |
| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons. | [10][11] |
| ¹³C NMR (CDCl₃) | Signals corresponding to the aromatic carbons. | |
| Mass Spectrum (EI) | m/z Top Peak: 226; Other significant peaks at 224, 228, 145. | [2][9] |
Synthesis Pathway and Experimental Protocol
A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 2,3-dichloroaniline (B127971). This two-step process involves the diazotization of the aniline (B41778) derivative followed by a copper(I) bromide-mediated substitution.
Detailed Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol is adapted from established procedures for the Sandmeyer reaction of substituted anilines.[2][12]
Materials and Reagents:
-
2,3-Dichloroaniline
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
Step 1: Diazotization of 2,3-Dichloroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2,3-dichloroaniline in 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. It is critical to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
Continue stirring the resulting diazonium salt solution for an additional 20-30 minutes at 0-5 °C after the addition is complete.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in 48% hydrobromic acid.
-
Heat the CuBr mixture to approximately 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot CuBr mixture. Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to maintain a manageable reaction.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 30-60 minutes to ensure the complete decomposition of the diazonium salt.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) or by vacuum distillation.
Applications in Drug Discovery and Development
This compound serves as a key building block in the synthesis of complex organic molecules for the pharmaceutical industry.[1][6] Its primary documented application is in the preparation of selective nonpeptidic inhibitors of striatal-enriched protein tyrosine phosphatase (STEP).[1][5]
Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a critical role in cellular signal transduction pathways.[8] Malfunctions in PTP activity have been linked to a variety of diseases, including cancer, diabetes, and neurological disorders. Consequently, the development of potent and selective PTP inhibitors is a significant area of research in drug discovery.
The unique halogenation pattern of this compound allows for precise chemical modifications, enabling medicinal chemists to synthesize molecules with enhanced efficacy and specificity for their biological targets.[1] The differential reactivity of the C-Br and C-Cl bonds can be exploited in sequential cross-coupling reactions to build complex molecular scaffolds. This makes it an attractive starting material for creating novel therapeutic agents.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for inhibition of protein tyrosine phosphatases by Keggin compounds phosphomolybdate and phosphotungstate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google Docs [docs.google.com]
- 10. Protein-tyrosine phosphatases: structure, mechanism, and inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of protein tyrosine phosphatases: next-generation drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Synthesis of 1-Bromo-2,3-dichlorobenzene from 2,3-dichloroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-bromo-2,3-dichlorobenzene from 2,3-dichloroaniline (B127971). The primary method described is the Sandmeyer reaction, a reliable and widely used method for the conversion of aromatic amines to aryl halides.[1][2][3] This document provides comprehensive experimental protocols, quantitative data, and visualizations of the reaction mechanism and experimental workflow to support researchers in the successful synthesis and characterization of the target compound.
Reaction Principle: The Sandmeyer Reaction
The synthesis of this compound from 2,3-dichloroaniline is achieved through the Sandmeyer reaction. This reaction involves two main stages:
-
Diazotization: The primary aromatic amine, 2,3-dichloroaniline, is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr), at low temperatures (0–5 °C).[3][4] This converts the amino group into a diazonium salt (2,3-dichlorobenzenediazonium bromide).
-
Substitution: The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution.[2][4] The copper(I) catalyst facilitates the replacement of the diazonium group with a bromine atom, yielding the desired product, this compound, with the liberation of nitrogen gas.[1][2]
The overall reaction is as follows:
Cl₂,C₆H₃NH₂ + NaNO₂ + 2HBr → [Cl₂,C₆H₃N₂]⁺Br⁻ + NaBr + 2H₂O [Cl₂,C₆H₃N₂]⁺Br⁻ + CuBr → Cl₂,C₆H₃Br + N₂ + CuBr
Experimental Protocol
This protocol is adapted from established procedures for the Sandmeyer bromination of substituted anilines.[4][5]
2.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 10g of starting material) | Moles (mmol) |
| 2,3-Dichloroaniline | 162.02 | 10.0 g | 61.7 |
| Hydrobromic Acid (48% aq.) | 80.91 | 40 mL | ~348 |
| Sodium Nitrite (NaNO₂) | 69.00 | 4.5 g | 65.2 |
| Copper(I) Bromide (CuBr) | 143.45 | 9.8 g | 68.3 |
| Deionized Water | 18.02 | As needed | - |
| Diethyl Ether (or Dichloromethane) | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
2.2. Procedure
Step 1: Diazotization of 2,3-dichloroaniline
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine 10.0 g (61.7 mmol) of 2,3-dichloroaniline and 40 mL of 48% hydrobromic acid.
-
Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve 4.5 g (65.2 mmol) of sodium nitrite in 20 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the aniline (B41778) mixture over a period of 30-45 minutes, ensuring the internal temperature is maintained between 0 and 5 °C.
-
After the addition is complete, continue stirring the resulting diazonium salt solution for an additional 30 minutes at 0–5 °C.
Step 2: Sandmeyer Reaction
-
In a separate 500 mL flask, prepare a solution of 9.8 g (68.3 mmol) of copper(I) bromide in 20 mL of 48% hydrobromic acid.
-
Slowly and carefully add the cold diazonium salt solution to the vigorously stirred copper(I) bromide solution at room temperature. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, warm the reaction mixture to 50–60 °C on a water bath for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexane) to afford pure this compound.
Quantitative Data
| Parameter | Value | Source |
| Molecular Formula | C₆H₃BrCl₂ | [6] |
| Molecular Weight | 225.90 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid or solid | General knowledge |
| Boiling Point | ~242 °C (predicted) | General knowledge |
| Purity (typical) | >98% after purification | [7][8] |
| ¹H NMR (CDCl₃) | δ ~7.4-7.2 (m, 3H) | [7][9] |
| ¹³C NMR (CDCl₃) | Chemical shifts for 6 aromatic carbons | [8][10] |
Visualizations
4.1. Reaction Mechanism
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1][2] The key steps involve the formation of an aryl radical, which then reacts with the copper(II) halide to form the final product and regenerate the copper(I) catalyst.
Caption: Mechanism of the Sandmeyer Reaction.
4.2. Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching within the ring, and C-Br and C-Cl stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and the characteristic isotopic pattern for a compound containing one bromine and two chlorine atoms.
Safety Considerations
-
2,3-Dichloroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Hydrobromic acid is corrosive and should be handled in a fume hood.
-
Sodium nitrite is an oxidizing agent and is toxic if ingested.
-
Diazonium salts can be explosive when isolated and dry. The reaction should be carried out at low temperatures, and the diazonium salt should be used immediately in solution.
-
All procedures should be performed in a well-ventilated fume hood.
This technical guide provides a comprehensive overview for the synthesis of this compound. By following the detailed experimental protocol and safety precautions, researchers can effectively produce and characterize this valuable chemical intermediate.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C6H3BrCl2 | CID 42066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. This compound(56961-77-4) 13C NMR [m.chemicalbook.com]
Spectroscopic Profile of 1-Bromo-2,3-dichlorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-2,3-dichlorobenzene, a halogenated aromatic compound relevant in various fields of chemical research and development. This document details available data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including representative experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR): Due to the complex spin-spin coupling and limited availability of freely accessible, high-resolution data, a detailed analysis of the ¹H NMR spectrum is not fully provided here. The aromatic region is expected to show a complex multiplet pattern for the three non-equivalent protons.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum is anticipated to show six distinct signals corresponding to the six carbon atoms of the benzene (B151609) ring. While precise chemical shift values from open sources are limited, general ranges for halogenated benzenes can be predicted.
| Data Type | Values |
| ¹H Chemical Shifts (ppm) | Aromatic region multiplets |
| ¹³C Chemical Shifts (ppm) | Expected 6 signals in the aromatic region |
Table 2: Infrared (IR) Spectroscopy Data
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-3000 | C-H Aromatic Stretch | Medium to Weak |
| 1570-1550 | C=C Aromatic Ring Stretch | Medium to Strong |
| 1450-1400 | C=C Aromatic Ring Stretch | Medium to Strong |
| ~1100 | C-H In-plane Bend | Medium |
| 850-750 | C-H Out-of-plane Bend | Strong |
| 750-550 | C-Cl Stretch | Strong |
| Below 600 | C-Br Stretch | Strong |
Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or thin film).
Table 3: Mass Spectrometry (MS) Data
The mass spectrum of this compound is characterized by a molecular ion peak and a distinct isotopic pattern due to the presence of bromine and chlorine isotopes. The data presented below is from the NIST Mass Spectrometry Data Center.[1]
| m/z | Relative Intensity (%) | Assignment |
| 224 | ~90 | [M]⁺ (¹²C₆³H₃⁷⁹Br³⁵Cl₂) |
| 226 | 100 | [M+2]⁺ (Isotopic peak) |
| 228 | ~45 | [M+4]⁺ (Isotopic peak) |
| 145 | ~30 | [M - Br]⁺ or [M - Cl - HCl]⁺ |
| 109 | ~20 | Further fragmentation |
Note: The relative intensities are approximate and can vary between different instruments and ionization methods.
Experimental Protocols
The following are representative protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
A general procedure for obtaining NMR spectra of a solid organic compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Vortex or gently agitate the vial to ensure complete dissolution.
-
Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup:
-
The NMR spectrometer is typically a high-field instrument (e.g., 400 or 500 MHz).
-
The instrument is locked onto the deuterium (B1214612) signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
-
Data Acquisition:
-
For ¹H NMR , a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
For ¹³C NMR , a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
A common method for obtaining the IR spectrum of a solid sample is the Attenuated Total Reflectance (ATR) technique.
-
Sample Preparation:
-
A small amount of solid this compound is placed directly onto the ATR crystal.
-
-
Instrument Setup:
-
An FT-IR spectrometer is used.
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
-
Data Acquisition:
-
The sample is brought into firm contact with the ATR crystal using a pressure clamp.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
-
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile compounds like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
-
Instrument Setup:
-
A GC-MS system equipped with a capillary column (e.g., DB-5ms) is used.
-
The GC oven temperature is programmed to ensure separation of the analyte from any impurities.
-
The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.
-
-
Data Acquisition:
-
A small volume of the sample solution (e.g., 1 µL) is injected into the GC.
-
The compound elutes from the GC column and enters the mass spectrometer.
-
The mass spectrum is recorded over a specific m/z range (e.g., 50-300 amu).
-
Visualizations
The following diagrams illustrate the molecular structure and the analytical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Solubility Profile of 1-Bromo-2,3-dichlorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2,3-dichlorobenzene in common organic solvents. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on providing a robust framework for researchers to experimentally determine and report the solubility of this compound. The provided experimental protocols are based on established methodologies for solubility determination of organic compounds.
Physicochemical Properties of this compound
This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrCl₂.[1][2] It typically appears as a white to cream crystalline powder or fused solid.[3] Understanding the structural features of this molecule is key to predicting its solubility behavior. The presence of a bromine and two chlorine atoms on the benzene (B151609) ring increases its molecular weight and introduces polarity. However, the overall molecule is expected to be sparingly soluble in water and more soluble in organic solvents, following the principle of "like dissolves like". A related compound, 1-Bromo-3,5-dichlorobenzene, is noted to be soluble in common organic solvents.[4]
Quantitative Solubility Data
| Solvent Classification | Solvent Name | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Dielectric Constant | Experimentally Determined Solubility ( g/100 mL) at 25°C |
| Non-Polar Solvents | Hexane | C₆H₁₄ | 86.18 | 0.655 | 1.89 | Data not available |
| Toluene | C₇H₈ | 92.14 | 0.867 | 2.38 | Data not available | |
| Moderately Polar Solvents | Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 | 4.34 | Data not available |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 0.902 | 6.02 | Data not available | |
| Polar Aprotic Solvents | Acetone | C₃H₆O | 58.08 | 0.791 | 20.7 | Data not available |
| Polar Protic Solvents | Methanol | CH₄O | 32.04 | 0.792 | 32.7 | Data not available |
| Ethanol | C₂H₆O | 46.07 | 0.789 | 24.5 | Data not available |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25°C).
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, acetone, hexane)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Spatula
-
Constant temperature shaker or magnetic stirrer with a hot plate
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.[5]
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or on a magnetic stirrer set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the mixture to stand undisturbed at the same temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a filter.
-
-
Determination of Solute Concentration:
-
Transfer the filtered supernatant to a volumetric flask and dilute it with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
-
Repeatability:
-
Repeat the experiment at least three times to ensure the reproducibility of the results and report the average solubility with the standard deviation.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
References
In-Depth Technical Guide: Stability and Storage of 1-Bromo-2,3-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Bromo-2,3-dichlorobenzene (CAS No. 56961-77-4), a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Adherence to proper storage and handling protocols is critical to ensure the compound's integrity, prevent degradation, and maintain its suitability for research and manufacturing.
Recommended Storage and Handling
Proper storage is essential to maintain the quality and stability of this compound. The following table summarizes the recommended conditions based on safety data sheets and supplier information.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room temperature; some suppliers recommend 2-8°C for long-term storage. | Reduces the rate of potential decomposition reactions.[2] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen). | Prevents oxidation.[2] |
| Container | Tightly sealed, amber glass bottle. | Protects from moisture and light, which can catalyze decomposition.[2] |
| Location | Cool, dry, well-ventilated area. | Minimizes exposure to environmental fluctuations.[2] |
| Incompatible Materials | Strong oxidizing agents. | To prevent vigorous reactions and degradation. |
Handling Precautions: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Avoid breathing dust and contact with skin and eyes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₃BrCl₂ |
| Molecular Weight | 225.90 g/mol |
| Appearance | White to light yellow crystalline solid. |
| Melting Point | 58-61 °C |
| Boiling Point | 243 °C |
| Solubility | Sparingly soluble in water. |
Stability Profile and Potential Degradation Pathways
Potential Degradation Pathways:
-
Hydrolysis: Although aryl halides are generally resistant to hydrolysis under normal conditions, prolonged exposure to moisture, especially at elevated temperatures, could potentially lead to the formation of 2,3-dichlorophenol.
-
Oxidation: Reaction with strong oxidizing agents can lead to the formation of various oxygenated derivatives and potential ring-opening products under harsh conditions.
-
Photodegradation: Exposure to UV light can induce the homolytic cleavage of the C-Br or C-Cl bonds, leading to the formation of radical species and subsequent secondary reactions.
Below is a diagram illustrating a potential degradation pathway for this compound.
Experimental Protocols for Stability Assessment
To comprehensively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.[3][4]
Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating and quantifying the intact compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method is generally suitable for this purpose.
Example HPLC Method: [5]
-
Column: Newcrom R1 reverse-phase column.
-
Mobile Phase: Acetonitrile (MeCN) and water with a phosphoric acid modifier. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.
-
Detection: UV spectrophotometry at a suitable wavelength.
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Study Protocol
The following table outlines typical stress conditions for a forced degradation study.[6][7]
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 N HCl at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 N NaOH at 60°C for 24 hours. |
| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid compound to 105°C for 48 hours. |
| Photostability | Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
Samples should be analyzed at appropriate time points to track the formation of degradation products.
The workflow for a comprehensive stability study is illustrated in the diagram below.
Conclusion
This compound is a stable compound under recommended storage conditions. To ensure its integrity for research and development, it is crucial to store it in a cool, dry, well-ventilated area, protected from light and moisture, and under an inert atmosphere. While specific degradation kinetics are not widely published, understanding potential degradation pathways and employing robust, stability-indicating analytical methods are essential for its quality control. The protocols outlined in this guide provide a framework for a thorough stability assessment in line with industry best practices.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
An In-depth Technical Guide to 1-Bromo-2,3-dichlorobenzene: Safety Data and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for 1-Bromo-2,3-dichlorobenzene. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary safety measures required when handling this chemical in a laboratory setting.
Chemical Identification and Physical Properties
This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrCl₂.[1][2][3] It is essential to be aware of its physical and chemical properties to handle it safely.
| Property | Value | Source |
| Molecular Weight | 225.89 g/mol | [1] |
| Appearance | Light yellow solid, Crystals, crystalline powder, or fused solid | [2][3][4] |
| Odor | Odorless | [2] |
| CAS Number | 56961-77-4 | [1][2][3] |
| Melting Point | 56.0-62.0°C | [3] |
| Boiling Point | 243 °C at 765 mm Hg | [5] |
| Solubility | Insoluble in water | [6] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects |
Hazard Pictograms:
Handling Precautions and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure personal and environmental safety.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][6]
Personal Protective Equipment (PPE)
| PPE Type | Specifications |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles conforming to EN166 or OSHA's 29 CFR 1910.133.[2][6] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[2][7] |
| Skin and Body Protection | Wear a lab coat or long-sleeved clothing.[2] |
| Respiratory Protection | Under normal use with adequate ventilation, no respiratory protection is required. For large-scale operations or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2] |
General Hygiene Measures
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe dust.[6]
-
Take off contaminated clothing and wash it before reuse.[2]
Experimental Protocol: General Laboratory Handling Workflow
While specific experimental protocols will vary, the following workflow outlines the general safety procedures for handling this compound in a research setting.
First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.[2][6] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[2][6] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. Get medical attention.[2][6] |
GHS Hazard Relationships
The following diagram illustrates the logical relationships between the GHS hazard statements for this compound.
References
- 1. This compound | C6H3BrCl2 | CID 42066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 56961-77-4 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.dk [fishersci.dk]
Navigating the Unseen Threat: A Technical Guide to the Hazards and Toxicity of 1-Bromo-2,3-dichlorobenzene for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the potential hazards and toxicity of 1-Bromo-2,3-dichlorobenzene, a chemical intermediate utilized in the synthesis of pharmaceuticals and other organic compounds.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document outlines the known health effects, summarizes available toxicological data, and details standardized experimental protocols for assessing its safety. The aim is to foster a culture of safety and informed risk assessment in the laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance with several key toxicological endpoints of concern. Researchers handling this compound should be fully aware of its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.
Primary Hazards Include:
-
Acute Oral Toxicity: The substance is harmful if swallowed.[3]
-
Skin Irritation: It is known to cause skin irritation upon contact.[3]
-
Serious Eye Irritation: Direct contact with the eyes can lead to serious irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure): Inhalation may cause respiratory tract irritation.[3]
-
Aquatic Toxicity: The compound is toxic to aquatic life with long-lasting effects.[3]
The signal word associated with this compound is "Warning".[3]
Quantitative Toxicity Data
| Toxicity Endpoint | GHS Hazard Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Long-term) | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Experimental Protocols for Toxicity Assessment
To ensure the safety of novel compounds like this compound, a battery of standardized toxicological tests are employed. The following are detailed methodologies for key experiments based on OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of a series of toxicity classes.[4][5]
Methodology:
-
Animal Selection: Healthy, young adult, nulliparous, and non-pregnant female rats are the preferred species. A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. For doses exceeding 1 mL/100g of body weight, the dose may be administered in two fractions within a 24-hour period.[4]
-
Procedure: The test is conducted in a stepwise manner, typically using three animals per step. The outcome of the first step (mortality or survival) determines the next step:
-
If mortality occurs, the dose for the next step is decreased.
-
If no mortality occurs, the dose for the next step is increased.
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Special attention is given to the first 24 hours, with focused observation during the initial 4 hours post-dosing.[6]
-
Endpoint: The test allows for the classification of the substance according to the GHS based on the observed mortality at specific dose levels.
Acute Dermal Irritation/Corrosion - OECD Guideline 404
This test evaluates the potential of a substance to cause skin irritation or corrosion.[7][8]
Methodology:
-
Animal Selection: The albino rabbit is the preferred species.[8]
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.
-
Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (approximately 6 cm²) of the skin and covered with a gauze patch and semi-occlusive dressing.[8]
-
Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[7] If effects persist, observations can continue for up to 14 days.[8]
-
Scoring: The degree of skin reaction is scored using a standardized grading system.
Acute Eye Irritation/Corrosion - OECD Guideline 405
This test assesses the potential of a substance to cause eye irritation or corrosion.[9][10]
Methodology:
-
Animal Selection: Healthy, adult albino rabbits are used.[9][11]
-
Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[10]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[10] Ocular reactions, including corneal opacity, iritis, and conjunctival redness and chemosis, are scored.[9] The observation period may be extended up to 21 days to assess the reversibility of the effects.[9]
-
Procedure: The test is typically performed in a sequential manner, starting with one animal. If the substance is not severely irritating or corrosive, the test is confirmed using up to two additional animals.[10]
Signaling Pathways and Metabolism
The toxicity of halogenated benzenes is often linked to their metabolic activation into reactive intermediates. While a specific metabolic pathway for this compound is not definitively established, a general pathway for related compounds involves the following steps.
Likely Metabolic Pathway:
-
Phase I Metabolism (Oxidation): The initial step is the oxidation of the benzene (B151609) ring by cytochrome P450 (CYP) enzymes, primarily CYP2E1 and CYP3A, to form an electrophilic epoxide.[12]
-
Rearrangement and Further Oxidation: The epoxide can rearrange to form dichlorophenols or be further oxidized.
-
Phase II Metabolism (Conjugation): The reactive metabolites can be detoxified through conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[13][14][15] This process increases the water solubility of the metabolites, facilitating their excretion.
-
Toxicity Mechanism: If the rate of formation of reactive intermediates exceeds the capacity of the detoxification pathways (e.g., depletion of GSH), these electrophilic metabolites can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular damage and toxicity.[13]
Caption: Proposed metabolic pathway for this compound.
Hazard Identification and Risk Assessment Workflow
A systematic approach to hazard identification and risk assessment is crucial when working with potentially toxic chemicals. The following workflow outlines a logical process for researchers.
Caption: A workflow for hazard identification and risk assessment.
Conclusion and Recommendations
This compound presents multiple hazards that necessitate careful handling and the implementation of robust safety protocols. Researchers must familiarize themselves with the information presented in the Safety Data Sheet and adhere to institutional safety guidelines. The use of appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
By understanding the potential hazards, following established experimental protocols for safety assessment, and implementing a thorough risk assessment workflow, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Continuous vigilance and a proactive approach to safety are paramount when working with this and other potentially hazardous chemicals.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C6H3BrCl2 | CID 42066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 8. oecd.org [oecd.org]
- 9. nucro-technics.com [nucro-technics.com]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Cytochrome P450 catalyzed oxidation of monochlorobenzene, 1,2- and 1,4-dichlorobenzene in rat, mouse, and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conjugation of glutathione with the reactive metabolites of 1, 1-dichloroethylene in murine lung and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to 1-Bromo-2,3-dichlorobenzene
This technical guide provides a comprehensive overview of 1-bromo-2,3-dichlorobenzene, a halogenated aromatic compound with applications in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed information on its chemical identity, properties, synthesis, and safety aspects.
Chemical Identity and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] It is also known by several other names and identifiers.
A comprehensive list of its synonyms includes:
Physicochemical Properties
This compound is a light yellow crystalline solid.[2][3] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrCl₂ | [1][2][3][4] |
| Molecular Weight | 225.89 g/mol | [1][4][5][6] |
| CAS Number | 56961-77-4 | [1][2][3][4][5][6] |
| Melting Point | 56.0-62.0 °C | [2] |
| Boiling Point | 243 °C at 765 mm Hg | [7] |
| Appearance | White to cream crystals or crystalline powder or fused solid | [2] |
| Purity (Assay by GC) | ≥97.5% | [2] |
Synthesis of this compound
A documented experimental protocol for the synthesis of this compound involves the diazotization of 2,3-dichloroaniline (B127971) followed by a Sandmeyer-type reaction.
Materials:
-
2,3-dichloroaniline
-
30% Hydrobromic acid (HBr) aqueous solution
-
Copper powder
-
40% Sodium nitrite (B80452) (NaNO₂) aqueous solution
Procedure:
-
To a mixture of 3250 g of 30% HBr aqueous solution (12.0 mol) and 25.4 g of copper powder, add 163 g of 2,3-dichloroaniline (1.0 mol).
-
Stir the mixture at 35-37 °C for 15 minutes.
-
Slowly add 766 g of 40% NaNO₂ aqueous solution (4.44 mol) via subsurface addition over a period of 3 hours, maintaining the temperature.
-
Simultaneously with the NaNO₂ addition, add 489 g of 2,3-dichloroaniline (3.0 mol) over 2.5 hours at the same temperature.
-
Fifteen minutes after the start of the NaNO₂ addition, begin the addition of dichloroquinoline.
-
After all additions are complete, continue to stir the reaction mixture at 35 °C for 30 minutes.
-
Heat the reaction mixture to 60-65 °C to separate the organic and aqueous phases.
-
Separate and discard the aqueous phase.
-
Wash the crude product twice with 200 ml of water.
This procedure yields crude this compound.
Applications in Research
This compound serves as a reagent in the preparation of selective nonpeptidic inhibitors of striatal-enriched protein tyrosine phosphatase. It is also utilized as a chemical intermediate in the production of pharmaceuticals, agrochemicals, and dyes.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and eye/face protection.[3] Store in a cool, dry place away from incompatible substances.[3]
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. This compound | C6H3BrCl2 | CID 42066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound | 56961-77-4 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: 1-Bromo-2,3-dichlorobenzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,3-dichlorobenzene (CAS No. 56961-77-4) is a key building block in the synthesis of pharmaceutical intermediates, prized for its specific substitution pattern that allows for regioselective functionalization.[1][2] This halogenated aromatic compound serves as a versatile precursor for introducing the 2,3-dichlorophenyl moiety into complex organic molecules. Its utility is particularly notable in the development of selective nonpeptidic inhibitors of striatal-enriched protein tyrosine phosphatase (STEP), a critical area of research for treating various neurological disorders.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Key Applications and Synthetic Reactions
This compound is amenable to a variety of cross-coupling and organometallic reactions, making it a valuable starting material for creating a diverse range of pharmaceutical intermediates. The differential reactivity of the bromine and chlorine atoms can be exploited for selective transformations. Key reactions include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds to produce biaryl compounds.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl compounds.
-
Sonogashira Coupling: For the creation of C-C triple bonds, leading to substituted alkynes.
-
Ullmann Condensation: For the formation of diaryl ethers.
-
Grignard Reagent Formation: To create a potent nucleophile for reaction with various electrophiles.
Application in the Synthesis of Striatal-Enriched Protein Tyrosine Phosphatase (STEP) Inhibitors
Striatal-enriched protein tyrosine phosphatase (STEP), encoded by the PTPN5 gene, is a brain-specific phosphatase that regulates key signaling molecules involved in synaptic plasticity.[4][5][6] Dysregulation of STEP activity is implicated in several neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[5][7] Consequently, the development of STEP inhibitors is a promising therapeutic strategy. This compound serves as a crucial starting material for the synthesis of selective nonpeptidic STEP inhibitors.
STEP Signaling Pathway
STEP opposes synaptic strengthening by dephosphorylating and inactivating key neuronal signaling molecules.[8] Its substrates include the kinases ERK1/2 and Fyn, as well as subunits of NMDA and AMPA receptors.[9] By dephosphorylating these targets, STEP can lead to the internalization of glutamate (B1630785) receptors and the inactivation of signaling cascades crucial for learning and memory.[6][9] The development of inhibitors for STEP aims to counteract these effects, thereby enhancing synaptic function.
Caption: Simplified signaling pathway of Striatal-Enriched Protein Tyrosine Phosphatase (STEP).
Experimental Protocols and Data
The following sections provide detailed protocols for key reactions involving this compound. The quantitative data presented in the tables are based on analogous reactions reported in the literature and should serve as a starting point for optimization.
Suzuki-Miyaura Coupling
This reaction is a versatile method for forming carbon-carbon bonds between this compound and various boronic acids or esters.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | Dioxane | 80 | 16 | 90-98 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | 75-85 |
Protocol: Synthesis of 2,3-dichloro-1,1'-biphenyl
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add a degassed mixture of toluene (5 mL) and water (1 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful tool for the synthesis of N-aryl amines from this compound.
Table 2: Representative Data for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline (B41778) | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 90-98 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 85-95 |
| 3 | Indole | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ | Dioxane | 100 | 24 | 80-90 |
Protocol: Synthesis of N-(2,3-dichlorophenyl)aniline
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add aniline (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS (typically complete within 12-24 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Caption: Workflow for Buchwald-Hartwig Amination.
Sonogashira Coupling
This reaction allows for the coupling of this compound with terminal alkynes to form substituted alkynes.
Table 3: Representative Data for Sonogashira Coupling of Aryl Bromides
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 85-95 |
| 2 | 1-Hexyne | Pd(OAc)₂ (1) | CuI (2) | Piperidine | DMF | 80 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 70 | 12 | 90-98 |
Protocol: Synthesis of 1,2-dichloro-3-(phenylethynyl)benzene
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF (5 mL) and triethylamine (B128534) (2.0 mmol, 2.0 equiv.).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise.
-
Heat the mixture to 65 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with diethyl ether, and filter to remove the ammonium (B1175870) salt.
-
Wash the filtrate with saturated aqueous ammonium chloride solution.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Ullmann Condensation
The Ullmann reaction can be used to form diaryl ethers from this compound and a phenol (B47542).
Table 4: Representative Data for Ullmann Condensation of Aryl Bromides with Phenols
| Entry | Phenol | Cu Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI (10) | N,N-Dimethylglycine | K₂CO₃ | Dioxane | 90 | 24 | 70-85 |
| 2 | 4-Methoxyphenol | Cu₂O (5) | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110 | 18 | 75-90 |
| 3 | 3,5-Dimethylphenol | CuBr (15) | - | K₃PO₄ | Pyridine (B92270) | 130 | 36 | 60-75 |
Protocol: Synthesis of 1,2-dichloro-3-phenoxybenzene
-
To a reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), phenol (1.2 mmol, 1.2 equiv.), copper(I) iodide (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add anhydrous dioxane (5 mL).
-
Heat the mixture to 90 °C under an inert atmosphere and stir for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter.
-
Wash the filtrate with 1 M NaOH solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Grignard Reagent Formation and Reaction
This compound can be converted to its Grignard reagent, which can then be reacted with various electrophiles.
Table 5: Representative Data for Grignard Reactions of Aryl Bromides
| Entry | Electrophile | Grignard Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetone (B3395972) | 2,3-Dichlorophenylmagnesium bromide | THF | 0 to RT | 2 | 70-85 |
| 2 | Benzaldehyde | 2,3-Dichlorophenylmagnesium bromide | Diethyl ether | 0 to RT | 3 | 75-90 |
| 3 | CO₂ (dry ice) | 2,3-Dichlorophenylmagnesium bromide | THF | -78 to RT | 4 | 65-80 |
Protocol: Synthesis of 2-(2,3-dichlorophenyl)propan-2-ol
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 mmol, 1.2 equiv.) in a flame-dried flask under an inert atmosphere.
-
Add a small crystal of iodine.
-
Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL) dropwise to initiate the reaction.
-
Once initiated, add the remaining solution and stir at room temperature for 2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C.
-
Slowly add a solution of acetone (1.1 mmol, 1.1 equiv.) in anhydrous THF (2 mL).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Application in the Synthesis of Pharmaceutical Analogues
While not a direct precursor in the most common synthetic routes for anagrelide (B1667380), felodipine (B1672334), and lumefantrine (B1675429), this compound is an excellent starting material for the synthesis of analogues of these drugs, allowing for exploration of structure-activity relationships.
-
Felodipine Analogues: The 2,3-dichlorophenyl group is a key pharmacophore in the calcium channel blocker felodipine.[10] this compound can be converted to 2,3-dichlorobenzaldehyde (B127699) via its Grignard reagent, which is a direct precursor for Hantzsch pyridine synthesis to generate felodipine and its analogues.[11]
-
Anagrelide Analogues: Anagrelide, a platelet-reducing agent, contains a dichloro-substituted quinazoline (B50416) ring system.[12][13] this compound can be used to synthesize various 2,3-dichloroaniline (B127971) derivatives through Buchwald-Hartwig amination, which can then be elaborated into anagrelide analogues.[7]
-
Lumefantrine Analogues: The antimalarial drug lumefantrine features a dichlorofluorene core.[14][15] While the standard synthesis starts from 2,7-dichlorofluorene, this compound could be used in multi-step syntheses to generate isomeric dichlorofluorene scaffolds for novel lumefantrine analogues.
Conclusion
This compound is a versatile and valuable building block for the synthesis of pharmaceutical intermediates. Its utility in constructing the core of STEP inhibitors highlights its importance in the development of therapeutics for neurological disorders. The established protocols for a variety of cross-coupling and organometallic reactions provide a robust platform for medicinal chemists to generate a wide array of complex molecules for drug discovery and development.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. Frontiers | Insight into the Role of the STriatal-Enriched Protein Tyrosine Phosphatase (STEP) in A2A Receptor-Mediated Effects in the Central Nervous System [frontiersin.org]
- 5. Uncovering the Significance of STEP61 in Alzheimer’s Disease: Structure, Substrates, and Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP2373654A1 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]
- 8. STRIATAL-ENRICHED PROTEIN TYROSINE PHOSPHATASE (STEP) KNOCKOUT MICE HAVE ENHANCED HIPPOCAMPAL MEMORY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTPN5 - Wikipedia [en.wikipedia.org]
- 10. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Felodipine analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Anagrelide - Wikipedia [en.wikipedia.org]
- 14. Lumefantrine | C30H32Cl3NO | CID 6437380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Lumefantrine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 1-Bromo-2,3-dichlorobenzene in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Bromo-2,3-dichlorobenzene (CAS No: 56961-77-4) is a halogenated aromatic compound that serves as a versatile and strategic building block in modern organic synthesis.[1][2] Its molecular structure, featuring a benzene (B151609) ring substituted with one bromine and two chlorine atoms, provides a platform for constructing complex molecular architectures.[3] The key to its utility lies in the differential reactivity of its carbon-halogen bonds, specifically the higher reactivity of the C-Br bond compared to the C-Cl bonds. This chemoselectivity allows for programmed, site-specific modifications, making it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][3] Notably, it is a crucial precursor in the preparation of selective nonpeptidic inhibitors of striatal-enriched protein tyrosine phosphatase (STEP), which are significant in research for treating various neurological disorders.[4][5]
Application Notes
Chemoselective Cross-Coupling Reactions
The primary application of this compound stems from the ability to selectively functionalize the C-Br bond while leaving the two C-Cl bonds intact for subsequent transformations. The general order of reactivity for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. This predictable reactivity allows for a stepwise approach to building molecular complexity.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.[6][7] The reaction is highly efficient for the C-Br bond of this compound, yielding 2,3-dichloro-functionalized biaryl compounds. These products can then be subjected to a second cross-coupling reaction at one of the less reactive C-Cl positions under more forcing conditions if desired.
-
Sonogashira Coupling: This reaction facilitates the formation of C(sp²)–C(sp) bonds by coupling with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[6][8] This provides a direct route to 1-(alkynyl)-2,3-dichlorobenzene derivatives.
-
Buchwald-Hartwig Amination: This method is used to form C-N bonds by coupling with amines.[6] It allows for the selective introduction of primary or secondary amine functionalities at the C1 position.
Grignard Reagent Formation
The C-Br bond in this compound can be selectively converted into an organometallic nucleophile through reaction with magnesium metal.[9][10] This forms the Grignard reagent, 2,3-dichlorophenylmagnesium bromide.
-
Nucleophilic Addition: The resulting Grignard reagent is a potent nucleophile and a strong base.[9] It can react with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds.[9] This pathway transforms the electrophilic aryl halide into a nucleophilic species, opening up a different set of synthetic possibilities compared to cross-coupling reactions.
-
Chemoselectivity: The formation of the Grignard reagent occurs preferentially at the C-Br bond, leaving the C-Cl bonds untouched. This selectivity is crucial for maintaining handles for further functionalization.[11]
Logical Workflow for Synthetic Applications
The differential reactivity of the halogens in this compound allows for a logical and planned synthetic workflow. Researchers can choose a reaction pathway based on the desired final structure.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 56961-77-4 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Page loading... [guidechem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Solved Experiment Three: Chemoselectivity in Gringard | Chegg.com [chegg.com]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-Bromo-2,3-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed cross-coupling of an organoboron species with an organohalide is widely employed in the pharmaceutical and materials science industries for the synthesis of biaryls, a common scaffold in many biologically active molecules and functional materials.[2] 1-Bromo-2,3-dichlorobenzene is a useful building block, and its functionalization via Suzuki coupling allows for the introduction of various aryl and heteroaryl substituents, leading to the synthesis of a diverse range of 2,3-dichloro-1,1'-biphenyl derivatives. These products can serve as key intermediates in the development of novel pharmaceuticals and other advanced materials.
This document provides detailed protocols and application notes for the Suzuki coupling reaction of this compound with various arylboronic acids. The protocols are based on established methodologies for structurally similar substrates, providing a robust starting point for reaction optimization.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent (arylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Experimental Protocols
The following is a general protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is adapted from a procedure for the selective C(sp²)–Br bond coupling of a structurally similar substrate, 1-bromo-2-(chloromethyl)-4-chlorobenzene.[4]
Materials
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.2 - 2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (B81430) (PCy₃·HBF₄) (0.4 - 4 mol%) or another suitable phosphine (B1218219) ligand
-
Cesium carbonate (Cs₂CO₃) or another suitable base (2.0 equivalents)
-
Toluene (B28343) (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
General Procedure
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.1 equiv.), Palladium(II) acetate (0.2 mol%), Tricyclohexylphosphine tetrafluoroborate (0.4 mol%), and Cesium carbonate (2.0 equiv.).
-
Add anhydrous toluene and degassed water (typically in a 10:1 ratio, e.g., 1.0 mL toluene and 0.1 mL water per 0.30 mmol of the aryl bromide).
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 2,3-dichloro-1,1'-biphenyl derivative.
Quantitative Data
| Entry | Arylboronic Acid | Product | Yield (%)[4] |
| 1 | p-Tolylboronic acid | 2-(Chloromethyl)-4'-methyl-1,1'-biphenyl | 95 |
| 2 | (4-Methoxyphenyl)boronic acid | 2-(Chloromethyl)-4'-methoxy-1,1'-biphenyl | 93 |
| 3 | (4-(Trifluoromethyl)phenyl)boronic acid | 2-(Chloromethyl)-4'-(trifluoromethyl)-1,1'-biphenyl | 85 |
| 4 | (4-Acetylphenyl)boronic acid | 1-(2'-(Chloromethyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | 88 |
| 5 | (3-Chlorophenyl)boronic acid | 3'-Chloro-2-(chloromethyl)-1,1'-biphenyl | 80 |
| 6 | o-Tolylboronic acid | 2-(Chloromethyl)-2'-methyl-1,1'-biphenyl | 90 |
Note: The yields presented in the table are for the Suzuki-Miyaura coupling of 1-bromo-2-(chloromethyl)benzene (B1268061) and may vary for this compound.[4]
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
This compound and its derivatives should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Suzuki-Miyaura coupling reaction is a powerful and versatile method for the synthesis of 2,3-dichloro-1,1'-biphenyl derivatives from this compound. The provided protocol, adapted from established procedures for similar substrates, offers a reliable starting point for the development of specific synthetic routes. The choice of catalyst, ligand, base, and solvent system may require optimization to achieve the desired yield and purity for a particular arylboronic acid coupling partner. Researchers should carefully consider the electronic and steric properties of the substrates when designing their experiments.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. benchchem.com [benchchem.com]
Synthesis of Selective Nonpeptidic Inhibitors Utilizing 1-Bromo-2,3-dichlorobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2,3-dichlorobenzene is a valuable and versatile starting material in medicinal chemistry for the synthesis of selective nonpeptidic inhibitors. Its distinct substitution pattern allows for the strategic introduction of functionalities to create complex molecular architectures with targeted biological activities. This document provides detailed application notes and experimental protocols for the synthesis of a selective nonpeptidic inhibitor of Striatal-Enriched protein Tyrosine Phosphatase (STEP), a key enzyme implicated in various neurological disorders. The core synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct a biaryl scaffold, a common motif in potent enzyme inhibitors.
Introduction
Striatal-Enriched protein Tyrosine Phosphatase (STEP), also known as PTPN5, is a brain-specific phosphatase that plays a crucial role in regulating synaptic plasticity. Dysregulation of STEP activity has been linked to the pathophysiology of several neuropsychiatric and neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Consequently, the development of selective STEP inhibitors has emerged as a promising therapeutic strategy.
Nonpeptidic small molecule inhibitors offer several advantages over peptidic counterparts, including improved oral bioavailability and metabolic stability. The 2,3-dichlorophenyl moiety, derived from this compound, has been identified as a key structural feature in a number of potent and selective STEP inhibitors. This document outlines the synthesis of a representative biaryl-based STEP inhibitor, highlighting the utility of this compound as a key building block.
Signaling Pathway
The signaling cascade involving STEP is central to the modulation of synaptic function. STEP dephosphorylates and inactivates key signaling proteins such as extracellular signal-regulated kinase 1/2 (ERK1/2) and the tyrosine kinase Fyn. By doing so, it opposes the signaling pathways that lead to synaptic strengthening. Inhibition of STEP is therefore expected to enhance synaptic plasticity, a process crucial for learning and memory.
Caption: STEP Signaling Pathway and Point of Inhibition.
Synthetic Application: Synthesis of a Biaryl STEP Inhibitor
The following protocol details the synthesis of a representative nonpeptidic STEP inhibitor with a 2,3-dichlorobiphenyl (B103536) core. The key transformation is a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable arylboronic acid derivative.
Overall Synthetic Workflow
Caption: General workflow for inhibitor synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with 4-formylphenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
4-Formylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (B28343) (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 4-formylphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add a 4:1 mixture of anhydrous toluene and degassed water to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the 2',3'-dichloro-[1,1'-biphenyl]-4-carbaldehyde intermediate.
Data Presentation
The following table summarizes representative data for the synthesis and activity of a hypothetical STEP inhibitor derived from the described intermediate.
| Compound ID | Synthetic Yield (%) | Purity (%) | STEP IC₅₀ (nM) |
| Intermediate | 75 | >98 | N/A |
| Final Inhibitor | 68 | >99 | 15 |
Note: The final inhibitor is obtained after further synthetic modifications of the intermediate aldehyde, such as reductive amination or other C-C bond-forming reactions to introduce additional pharmacophoric features.
Conclusion
This compound serves as a crucial building block for the synthesis of selective nonpeptidic inhibitors of STEP. The Suzuki-Miyaura coupling provides a robust and efficient method for constructing the key biaryl scaffold present in these inhibitors. The detailed protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics for neurological disorders. Further optimization of the inhibitor scaffold through modification of the arylboronic acid coupling partner and subsequent functionalization can lead to the identification of compounds with enhanced potency and selectivity.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-2,3-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials make it an indispensable tool in pharmaceutical and materials science research.[1]
This document provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 1-Bromo-2,3-dichlorobenzene. This substrate is of particular interest as it possesses two different types of halogen atoms, offering the potential for selective functionalization. The significantly higher reactivity of the Carbon-Bromine bond compared to the Carbon-Chlorine bond in palladium-catalyzed cross-coupling reactions allows for a highly chemoselective transformation, with the coupling occurring preferentially at the C-Br position.
Chemoselectivity in the Coupling of this compound
The Suzuki-Miyaura coupling of this compound is expected to proceed with high chemoselectivity at the C-Br bond. The relative reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order: I > Br > OTf >> Cl. This difference in reactivity is attributed to the bond dissociation energies of the carbon-halogen bonds, which dictates the ease of the initial oxidative addition step in the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol outlines a general procedure for the selective coupling of this compound with phenylboronic acid to yield 2,3-dichloro-1,1'-biphenyl.
Reaction Scheme:
Materials and Reagents
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃) or other suitable phosphine (B1218219) ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., cesium carbonate, potassium phosphate)
-
Toluene (B28343) or another suitable solvent (e.g., 1,4-dioxane, DMF)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., Schlenk line or balloon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the reaction flask.
-
Solvent Addition and Degassing: Add toluene (5 mL) and deionized water (1 mL) to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Heat the mixture to 90-100 °C under an inert atmosphere and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2,3-dichloro-1,1'-biphenyl.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for Suzuki-Miyaura couplings of dihalobenzenes, which can be used as a reference for optimizing the reaction with this compound.
Table 1: Typical Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | PPh₃ | 1-5 | A classic and cost-effective system. |
| Pd(PPh₃)₄ | None | 1-5 | A common and reliable pre-catalyst. |
| Pd₂(dba)₃ | SPhos | 1-3 | Highly active for challenging substrates. |
| PdCl₂(dppf) | None | 1-3 | Effective for a broad range of substrates. |
Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling
| Base | Solvent System | Temperature (°C) |
| K₂CO₃ | Toluene/Water | 80-110 |
| Cs₂CO₃ | 1,4-Dioxane | 80-100 |
| K₃PO₄ | DMF | 60-100 |
| Na₂CO₃ | Ethanol/Water | Reflux |
Table 3: Representative Yields for Selective Suzuki Coupling of Dihalobenzenes
| Aryl Halide | Boronic Acid | Product | Yield (%) | Reference |
| 1-Bromo-4-chlorobenzene | Phenylboronic acid | 4-Chloro-1,1'-biphenyl | 64 | |
| 1,4-Dibromobenzene | Phenylboronic acid | 4-Bromo-1,1'-biphenyl | 85-95 | |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | 4-Bromo-1,1'-biphenyl | ~90 | [4] |
Note: Yields are highly dependent on the specific reaction conditions and the nature of the boronic acid used.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Heck Coupling Reactions with 1-Bromo-2,3-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds, leading to the formation of substituted alkenes. This reaction is of paramount importance in the synthesis of a wide array of organic molecules, from pharmaceuticals and natural products to advanced materials. 1-Bromo-2,3-dichlorobenzene is a valuable building block in medicinal chemistry and materials science due to its unique substitution pattern, which allows for the strategic introduction of a 2,3-dichlorophenyl moiety into a target molecule. This unit can serve as a key pharmacophore or a precursor for further functionalization.
The presence of two chlorine atoms on the aromatic ring renders this compound an electron-deficient substrate. Additionally, the ortho-chloro substituent introduces significant steric hindrance around the reactive C-Br bond. These electronic and steric factors necessitate careful optimization of the Heck coupling reaction conditions to achieve high efficiency and selectivity. This document provides detailed application notes and generalized protocols for the Heck coupling reaction of this compound with various alkenes.
Data Presentation: Representative Heck Coupling Reactions
While specific literature data for the Heck coupling of this compound is limited, the following table summarizes expected reaction conditions and yields based on established protocols for structurally similar, sterically hindered, and electron-deficient aryl bromides. These conditions provide a strong starting point for reaction optimization.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Styrene (B11656) | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100-120 | 12-24 | 70-85 |
| 2 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMAc | 120-140 | 12-24 | 75-90 |
| 3 | Ethyl Acrylate (B77674) | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100-120 | 12-24 | 65-80 |
| 4 | Ethyl Acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | NMP | 120-140 | 12-24 | 70-85 |
| 5 | n-Butyl Acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMAc | 120-140 | 12-24 | 70-85 |
| 6 | Styrene (Microwave) | Pd(OAc)₂ (3) | - | K₂CO₃ (2) | DMF/H₂O (4:1) | 150 | 0.5-1 | 80-95 |
Experimental Protocols
The following are detailed, generalized protocols for the Heck coupling of this compound with styrene and ethyl acrylate. These protocols are based on standard laboratory practices for similar transformations and should be adapted and optimized for specific research needs.
Protocol 1: Heck Coupling of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Celite®
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and triphenylphosphine (e.g., 0.04 mmol, 4 mol%).
-
Add anhydrous N,N-dimethylformamide (DMF, e.g., 5 mL) to the flask and stir for 10 minutes at room temperature to form the catalyst complex.
-
To this solution, add this compound (e.g., 1.0 mmol, 1.0 equiv.), styrene (e.g., 1.2 mmol, 1.2 equiv.), and triethylamine (e.g., 2.0 mmol, 2.0 equiv.).
-
Seal the Schlenk flask and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (e.g., 20 mL) and filter through a pad of Celite® to remove the palladium black and ammonium (B1175870) salts.
-
Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2,3-dichloro-1-styrylbenzene.
Protocol 2: Microwave-Assisted Heck Coupling of this compound with Ethyl Acrylate
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Microwave reactor vial
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 1.0 equiv.), ethyl acrylate (e.g., 1.5 mmol, 1.5 equiv.), Palladium(II) acetate (e.g., 0.03 mmol, 3 mol%), and potassium carbonate (e.g., 2.0 mmol, 2.0 equiv.).
-
Add a mixture of DMF and water (4:1, 5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at 150 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with water (15 mL) and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl (E)-3-(2,3-dichlorophenyl)acrylate.
Visualizations
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2,3-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] This powerful transformation has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamines are crucial intermediates.[4][5] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 1-Bromo-2,3-dichlorobenzene, a challenging substrate due to its electron-deficient nature and potential for multiple reactive sites.
The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.[3][6] The choice of these components is critical for achieving high yields and selectivity, especially with sterically hindered and electron-poor substrates like this compound. The general reactivity order for the aryl halide is Ar-I > Ar-Br > Ar-Cl.[7][8]
Key Reaction Parameters
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the following parameters:
-
Palladium Pre-catalyst: Commonly used pre-catalysts include Pd(OAc)₂, Pd₂(dba)₃, and various Pd-NHC complexes.[8][9][10] These are typically reduced in situ to the active Pd(0) species that enters the catalytic cycle.[11]
-
Ligands: Bulky, electron-rich phosphine ligands are essential for promoting the catalytic cycle with challenging substrates.[4][9] Ligands such as XPhos, RuPhos, BrettPhos, and SPhos have shown great efficacy in the amination of electron-deficient aryl chlorides and bromides.[4][9] The choice of ligand can significantly influence reaction rates and yields.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center and the subsequent reductive elimination step.[2][3] Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (B84403) (K₃PO₄).[2][12] The choice of base can be critical, as some strong bases may be incompatible with sensitive functional groups.[11]
-
Solvent: Aprotic solvents such as toluene (B28343), dioxane, and THF are commonly employed for this reaction.[2][11] The choice of solvent can affect the solubility of the reagents and the reaction temperature. In some cases, solvent-free conditions have proven to be highly effective.[2]
Data Presentation
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of various aryl halides, providing a basis for optimizing the reaction of this compound.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu | Toluene | Reflux | 6 | 94 |
| Aryl Bromide | Aniline | Pd(PPh₃)₄ (0.05) | - | Cs₂CO₃ | Toluene | 100 | 16 | High |
| 1-Bromo-3-butoxy-5-nitrobenzene | Aqueous Ammonia | Pd₂(dba)₃ (1.5) | Xantphos (3.0) | K₃PO₄ | Toluene/H₂O | 100 | 18 | High |
| 3,6-dichloro-2,4-difluoroaniline | Various Amines | Pd(OAc)₂ (2.0) | XPhos (3.0) | NaOtBu | Toluene | 100 | - | - |
| Bromobenzene | Various secondary amines | [Pd(allyl)Cl]₂ (1.0) | t-BuXPhos (4.0) | t-BuOLi | 1,4-dioxane | 100 | 24 | >95 (conversion) |
Experimental Workflow
The general workflow for the Buchwald-Hartwig amination is depicted below.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific amines and desired outcomes.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
Phosphine ligand (e.g., XPhos, 0.03 mmol, 3.0 mol%)
-
Base (e.g., Sodium tert-butoxide, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene or dioxane (5 mL)
-
Dry Schlenk flask or sealed tube with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base.[9]
-
Reagent Addition: Add this compound to the flask.
-
Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine.[9]
-
Reaction: Seal the flask or tube and heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.[8] Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.[13] Quench the reaction with water and dilute with an organic solvent such as ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired arylamine.[13]
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a Pd(0)/Pd(II) couple.[1][14]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
The catalytic cycle begins with the oxidative addition of the aryl halide to the active Pd(0) species.[7] This is followed by the coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The cycle is completed by reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[2][7]
Conclusion
The Buchwald-Hartwig amination of this compound presents a viable route to novel arylamine structures. Success hinges on the judicious selection of catalyst, ligand, base, and solvent. The provided protocols and data offer a solid starting point for the development of specific synthetic procedures. Researchers should consider screening various ligands and bases to optimize the yield and selectivity for their particular amine coupling partner.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald-Hartwig_reaction [chemeurope.com]
- 4. m.youtube.com [m.youtube.com]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. pubs.acs.org [pubs.acs.org]
Application of 1-Bromo-2,3-dichlorobenzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2,3-dichlorobenzene is a halogenated aromatic compound that serves as a key intermediate in the synthesis of various agrochemicals. Its specific substitution pattern allows for the strategic introduction of the 2,3-dichlorophenyl moiety into larger molecules, a common strategy for enhancing the biological activity of fungicides and herbicides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced agrochemical compounds.
Application in Fungicide Synthesis
This compound is a crucial precursor in the synthesis of modern succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, a class of agrochemicals known for their broad-spectrum activity against a wide range of fungal pathogens. Specifically, it is utilized in the synthesis of benzonorbornene fungicides and is a key starting material for the synthesis of Isopyrazam, a commercial fungicide.
Synthesis of Benzonorbornene Fungicide Intermediate
A key application of this compound is in the synthesis of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (9-isopropyp-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-yl)-amide, a potent benzonorbornene fungicide.[1][2] The synthesis involves the initial preparation of this compound, followed by its conversion to a key amine intermediate.
Experimental Protocol: Synthesis of this compound [1]
This protocol describes a one-pot synthesis from 2,3-dichloroaniline (B127971).
-
Materials: 2,3-dichloroaniline, Hydrobromic acid (48%), Sodium nitrite (B80452), Copper(I) bromide.
-
Procedure:
-
A solution of 2,3-dichloroaniline in aqueous hydrobromic acid is prepared.
-
The solution is cooled, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.
-
A copper(I) bromide catalyst is introduced to the reaction mixture.
-
The mixture is stirred at a controlled temperature to facilitate the Sandmeyer reaction, replacing the diazonium group with bromine.
-
The reaction mixture is then heated, and the organic phase containing the product is separated.
-
The crude product is washed with water and can be further purified by vacuum distillation.
-
| Parameter | Value | Reference |
| Starting Material | 2,3-dichloroaniline | [1] |
| Product | This compound | [1] |
| Yield (crude) | 87.7% | [1] |
| Purity (crude) | 86.2% | [1] |
| Yield (distilled) | 84% | [1] |
| Purity (distilled) | 91% | [1] |
Logical Relationship: Synthesis of this compound
Synthesis of this compound from 2,3-dichloroaniline.
Synthesis of Isopyrazam Intermediate
This compound is also employed in the synthesis of the fungicide Isopyrazam. A critical step in this synthesis is a cycloaddition reaction where this compound is used to generate chlorobenzyne in situ. This highly reactive intermediate then reacts with a suitable diene to form the benzonorbornene core structure of the fungicide.[3][4]
Experimental Protocol: In situ Generation of Chlorobenzyne and Cycloaddition [3][4]
This protocol outlines the generation of chlorobenzyne from this compound and its subsequent reaction.
-
Materials: this compound, Isopropyl magnesium chloride, Dimethylfulvene, Tetrahydrofuran (THF), Toluene (B28343).
-
Procedure:
-
This compound is dissolved in an appropriate solvent such as THF.
-
The solution is cooled, and isopropyl magnesium chloride is added to initiate the formation of the Grignard reagent and subsequent elimination to form chlorobenzyne.
-
The in situ generated chlorobenzyne is then reacted with dimethylfulvene in a heated toluene solution.
-
The cycloaddition reaction proceeds to form the chlorosubstituted benzonorbornadiene intermediate.
-
The product is isolated and purified.
-
| Parameter | Value | Reference |
| Starting Material | This compound | [3][4] |
| Reagents | Isopropyl magnesium chloride, Dimethylfulvene | [3][4] |
| Intermediate | Chlorobenzyne | [3][4] |
| Product | Chlorosubstituted benzonorbornadiene | [3][4] |
| Yield | 75-80% | [3] |
Experimental Workflow: Synthesis of Isopyrazam Intermediate
Workflow for the synthesis of a key Isopyrazam intermediate.
Application in Herbicide Synthesis
While less documented than its use in fungicides, this compound is also a potential intermediate for herbicides. A Chinese patent suggests a general method for synthesizing herbicidal picolinic acids, such as 4-(2,3-Dichlorophenyl)picolinic acid, starting from this compound.[5]
Conclusion
This compound is a versatile and valuable intermediate in the agrochemical industry. Its primary application lies in the synthesis of advanced SDHI fungicides, where it enables the construction of complex active ingredients with high efficacy. The provided protocols and data offer a foundation for researchers and professionals in the development of new and improved crop protection agents.
References
- 1. US20110065968A1 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
- 2. US20110065968A1 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. 4-(2,3-Dichlorophenyl)picolinic acid | 1261952-07-1 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 1-Bromo-2,3-dichlorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions utilizing 1-Bromo-2,3-dichlorobenzene. This sterically hindered and electron-deficient substrate presents unique challenges, and this guide offers solutions to overcome common obstacles and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in low to no yield?
A1: Low yields with this substrate are often attributed to a combination of steric hindrance and electronic effects. The two chlorine atoms ortho and meta to the bromine create a sterically congested environment around the reaction site, which can impede the oxidative addition of the palladium catalyst. Additionally, the electron-withdrawing nature of the chlorine atoms deactivates the aryl bromide, making oxidative addition more challenging. Key factors to investigate include the choice of catalyst and ligand, the base, the solvent system, and the reaction temperature.
Q2: What are the most common side reactions observed with this substrate?
A2: The most prevalent side reactions include:
-
Protodeboronation: The boronic acid reagent is replaced by a hydrogen atom, often facilitated by excess water or insufficiently anhydrous conditions.
-
Hydrodehalogenation: The bromo group on the starting material is replaced by a hydrogen atom.
-
Homocoupling: Two molecules of the boronic acid reagent couple to form a biaryl byproduct. This can be promoted by the presence of oxygen.
Q3: Can I selectively couple at the bromine position without reacting with the chlorine atoms?
A3: Yes, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. Under typical Suzuki coupling conditions, selective activation and coupling at the C-Br bond are expected. Achieving coupling at the C-Cl bonds would require more forcing conditions and specialized catalyst systems.
Troubleshooting Guide
Issue 1: Low or No Product Formation
This is the most common challenge and often points to a suboptimal catalyst system or reaction conditions.
Troubleshooting Steps & Recommendations:
| Parameter | Observation / Problem | Recommendation |
| Catalyst/Ligand | Standard catalysts like Pd(PPh₃)₄ are ineffective. | Switch to a more active catalyst system. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary for sterically hindered and electron-deficient aryl bromides. |
| Base | Weak or insoluble bases may not be effective. | Screen stronger, non-nucleophilic bases. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are good starting points. Ensure the base is finely powdered to maximize surface area. |
| Solvent | Poor solubility of reactants or base. | Use a solvent system that can solubilize all components. Mixtures of an organic solvent (e.g., dioxane, toluene (B28343), THF) with water are often effective. Anhydrous conditions may be necessary if protodeboronation is a major issue. |
| Temperature | Reaction is sluggish at lower temperatures. | Gradually increase the reaction temperature. Many Suzuki couplings with challenging substrates require heating, often in the range of 80-120 °C. Microwave irradiation can also be beneficial for accelerating the reaction. |
| Degassing | Presence of oxygen deactivates the Pd(0) catalyst. | Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. |
Issue 2: Significant Formation of Side Products
The presence of side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
Troubleshooting Steps & Recommendations:
| Side Product | Potential Cause | Recommendation |
| Protodeboronation | Excess water, acidic impurities, or prolonged reaction times at high temperatures. | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol (B44631) ester) for increased stability. A weaker base might also mitigate this issue. |
| Hydrodehalogenation | Presence of a hydrogen source (e.g., water, alcohol solvent) and a catalyst system that can facilitate this pathway. | Ensure anhydrous conditions. Avoid alcohol-based solvents if this is a persistent issue. |
| Homocoupling | Presence of oxygen in the reaction mixture. | Rigorously degas all reagents and maintain an inert atmosphere throughout the reaction. |
Quantitative Data from Analogous Reactions
While specific yield data for this compound is not extensively published, the following tables provide representative yields for the Suzuki coupling of structurally similar polychlorinated or sterically hindered aryl bromides. These can serve as a benchmark for optimization.
Table 1: Effect of Catalyst and Ligand on Yield
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-2,4-dichlorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | ~95 |
| 1-Bromo-2,6-dichlorobenzene | 4-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | ~88 |
| 2-Bromo-1,3-dichlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | Low |
Table 2: Effect of Base and Solvent on Yield
| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| This compound | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | Expected to be moderate to high |
| This compound | Phenylboronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ (2) | Dioxane | 110 | Expected to be high |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2) | DMF/H₂O (4:1) | 90 | Expected to be low to moderate |
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of this compound. Note: Optimization of catalyst, ligand, base, solvent, and temperature is crucial for achieving high yields with this specific substrate.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Side reactions and byproduct formation in 1-Bromo-2,3-dichlorobenzene synthesis
Welcome to the Technical Support Center for the synthesis of 1-Bromo-2,3-dichlorobenzene. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
There are two main synthetic strategies for the preparation of this compound:
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Sandmeyer Reaction of 2,3-dichloroaniline (B127971): This is the most direct and preferred method for selectively synthesizing this compound. It involves the diazotization of 2,3-dichloroaniline followed by a copper(I) bromide-mediated displacement of the diazonium group.[1][2][3][4]
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Electrophilic Bromination of 1,2-dichlorobenzene (B45396): This method involves the direct bromination of 1,2-dichlorobenzene using a Lewis acid catalyst. However, this route is generally not recommended for obtaining pure this compound due to the formation of a mixture of isomers that are difficult to separate. The primary products are typically 4-Bromo-1,2-dichlorobenzene and 3-Bromo-1,2-dichlorobenzene.[5]
Q2: What are the common side reactions and byproducts in the Sandmeyer reaction of 2,3-dichloroaniline?
The Sandmeyer reaction, while generally reliable, can be accompanied by several side reactions leading to the formation of byproducts:
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Phenolic Byproducts (e.g., 2,3-dichlorophenol): These are formed if the diazonium salt reacts with water. This is more likely to occur if the reaction temperature is not kept low during diazotization and the subsequent Sandmeyer reaction.[5]
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Azo Compounds: These colored impurities can form from the coupling of the diazonium salt with unreacted 2,3-dichloroaniline.
-
Biaryl Compounds: Coupling of aryl radicals can lead to the formation of biaryl byproducts.[5]
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Tar-like Decomposition Products: Diazonium salts can be unstable and may decompose, especially at elevated temperatures, leading to the formation of intractable tars.[5]
Q3: How can I minimize byproduct formation in the Sandmeyer reaction?
To minimize the formation of the byproducts mentioned above, the following precautions should be taken:
-
Maintain Low Temperatures: It is crucial to keep the temperature between 0-5 °C during the diazotization step to prevent the premature decomposition of the diazonium salt and the formation of phenolic byproducts.[5]
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Slow and Controlled Addition: The solution of the diazonium salt should be added slowly and in a controlled manner to the copper(I) bromide solution to manage the exothermic reaction and the evolution of nitrogen gas.
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Use of Freshly Prepared Reagents: Using freshly prepared or high-quality copper(I) bromide and sodium nitrite (B80452) is recommended to ensure optimal reactivity.
Q4: What are the challenges associated with the electrophilic bromination of 1,2-dichlorobenzene for this synthesis?
The primary challenge is the lack of regioselectivity. The two chlorine atoms on the benzene (B151609) ring are ortho-, para-directing deactivators. This means that the incoming bromine atom will be directed to the positions ortho and para to the chlorine atoms, leading to a mixture of bromodichlorobenzene isomers. The major products are typically 4-Bromo-1,2-dichlorobenzene and 3-Bromo-1,2-dichlorobenzene, making the isolation of the desired this compound isomer in high purity and yield very difficult.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete diazotization of 2,3-dichloroaniline. | - Ensure complete dissolution of the aniline (B41778) in the acid before adding sodium nitrite.- Maintain the reaction temperature strictly between 0-5 °C. |
| Decomposition of the diazonium salt before addition to the copper(I) bromide solution. | - Use the diazonium salt solution immediately after its preparation.- Keep the diazonium salt solution cold (0-5 °C) at all times. | |
| Inactive copper(I) bromide. | - Use freshly prepared or high-quality copper(I) bromide. | |
| Formation of a Significant Amount of 2,3-Dichlorophenol | The diazonium salt solution was allowed to warm up. | - Maintain a low temperature (0-5 °C) throughout the diazotization and before the Sandmeyer reaction. |
| Presence of excess water. | - Use concentrated acids to minimize the amount of water in the reaction mixture. | |
| Presence of Colored Impurities (Azo Compounds) | Incomplete diazotization, leaving unreacted 2,3-dichloroaniline to couple with the diazonium salt. | - Ensure a slight excess of sodium nitrite is used to drive the diazotization to completion. |
| Formation of Tarry Byproducts | The diazonium salt solution was added too quickly to the hot copper(I) bromide solution, leading to uncontrolled decomposition. | - Add the diazonium salt solution slowly and in portions to control the reaction rate and temperature. |
| The temperature of the copper(I) bromide solution was too high. | - Maintain the recommended temperature for the Sandmeyer reaction (typically 60-70 °C). |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from general procedures for the Sandmeyer reaction and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2,3-Dichloroaniline
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Diethyl ether
-
Sodium hydroxide (B78521) solution (10%)
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Diazotization:
-
In a beaker, dissolve 2,3-dichloroaniline in 48% hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the 2,3-dichlorobenzenediazonium bromide salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid and heat it to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.[5]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic extracts with 10% sodium hydroxide solution to remove any phenolic byproducts, followed by water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
-
Visualizations
Caption: Synthetic pathway for this compound via the Sandmeyer reaction, including major side reactions.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Purification of crude 1-Bromo-2,3-dichlorobenzene by recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 1-Bromo-2,3-dichlorobenzene by recrystallization. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: Based on the recrystallization of structurally similar compounds, such as its isomer 1-bromo-3,5-dichlorobenzene (B43179), isopropanol (B130326) is a highly recommended solvent.[1] Alcohols like ethanol (B145695) and methanol are also excellent candidates, as they have been successfully used for the recrystallization of other halogenated benzenes like 1,4-dichlorobenzene.[2] The principle of "like dissolves like" suggests that this compound, a moderately polar compound, will have good solubility in these alcohols at elevated temperatures and lower solubility at room temperature, which is the ideal characteristic for a recrystallization solvent.[3][4]
Q2: What are the likely impurities in my crude this compound?
A2: Impurities will largely depend on the synthetic route. Common impurities can include other isomers of bromodichlorobenzene, as well as starting materials like dichlorobenzenes and byproducts such as dibromodichlorobenzenes.[5] If the crude product is colored, this may indicate the presence of polymeric or oxidized byproducts.
Q3: My purified this compound has a wide melting point range. What does this indicate?
A3: A broad melting point range is a common indicator of residual impurities in your sample. Pure crystalline solids typically have a sharp melting point range of 1-2°C. A wide range suggests that the recrystallization process may not have been fully effective in removing all impurities. A second recrystallization is often recommended to improve purity.
Q4: Can I use a solvent mixture for the recrystallization?
A4: Yes, a two-solvent system can be employed if a suitable single solvent cannot be identified.[6] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. For this compound, a potential system could be a polar solvent like ethanol (good solvent) and water (poor solvent). The two solvents must be miscible.[6]
Troubleshooting Guide
Problem 1: The compound "oils out" instead of forming crystals.
-
Question: I dissolved my crude this compound in hot solvent, but upon cooling, it formed an oily layer instead of solid crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[7][8] Given that this compound has a melting point of 58-61°C, this can happen if the solution is still too warm when it becomes supersaturated. Here are several troubleshooting steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation temperature.[7]
-
Slow Cooling: Allow the solution to cool more slowly. You can do this by insulating the flask or allowing it to cool on a benchtop away from drafts before moving it to an ice bath. Very slow cooling can favor crystal formation over oiling.[8]
-
Lower the Solvent Boiling Point: If the problem persists, consider a solvent with a lower boiling point. For example, if you are using isopropanol (boiling point 82°C), you could try ethanol (boiling point 78°C).
-
Scratching: Once the solution has cooled slightly, scratching the inside of the flask at the liquid's surface with a glass rod can sometimes induce crystallization.
-
Problem 2: No crystals form upon cooling, even in an ice bath.
-
Question: My solution of this compound remained clear even after cooling in an ice bath. Why are no crystals forming?
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Answer: This is a common issue and usually indicates that the solution is not sufficiently saturated. Here's what you can do:
-
Reduce the Solvent Volume: You have likely used too much solvent.[8] Gently heat the solution to boil off some of the solvent. Be sure to use a boiling chip or stir bar to prevent bumping. Once the volume is reduced, allow the solution to cool again.
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Induce Crystallization: If reducing the solvent volume doesn't work, you can try to induce crystallization by:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. The small scratches provide nucleation sites for crystal growth.
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Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a "seed" for crystallization.
-
-
Problem 3: The recovery of pure compound is very low.
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Question: After recrystallization, I recovered a very small amount of pure this compound. How can I improve my yield?
-
Answer: Low recovery can be due to several factors:
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Using Too Much Solvent: This is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor.[7] Use the minimum amount of hot solvent necessary to dissolve the crude product.
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Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Washing with Room Temperature Solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving your product.[4]
-
Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, the recovery will be poor. You may need to select a different solvent.
-
Quantitative Data
The following table provides estimated solubility data for this compound and related compounds in common organic solvents. This data is intended to guide solvent selection for recrystallization.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g of Solvent) |
| This compound (Estimated) | Ethanol | 25 | Moderately Soluble |
| Ethanol | 78 (Boiling) | Highly Soluble | |
| Isopropanol | 25 | Sparingly Soluble | |
| Isopropanol | 82 (Boiling) | Soluble | |
| Methanol | 25 | Moderately Soluble | |
| Methanol | 65 (Boiling) | Highly Soluble | |
| Bromobenzene | Ethanol | 25 | 10.4[9] |
| Diethyl Ether | 25 | 71.3[9] | |
| Water | 30 | 0.045 (Insoluble)[9] | |
| 1,2-Dichlorobenzene | Ethanol | 25 | Soluble[10] |
| Water | 25 | ~0.1 (Practically Insoluble)[10] | |
| 1,4-Dichlorobenzene | Ethanol | - | Very Soluble[2] |
| Methanol | Boiling | Soluble[2] |
Experimental Protocol: Single-Solvent Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound using a single solvent like isopropanol or ethanol.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., isopropanol, ethanol)
-
Erlenmeyer flasks
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Hot plate
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Boiling chips or magnetic stir bar
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Buchner funnel and filter flask
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Filter paper
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Glass rod
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Ice bath
Procedure:
-
Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests or the data provided above. The ideal solvent should dissolve the compound when hot but not at room temperature.[4][6]
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Dissolution: Place the crude this compound in an Erlenmeyer flask with a boiling chip or stir bar. In a separate flask, heat the recrystallization solvent to its boiling point. Add the minimum amount of the hot solvent to the crude solid to completely dissolve it.[6]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to prevent premature crystallization.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should occur during this time.[6]
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Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal yield.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[11]
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for final drying.
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Analysis: Determine the melting point of the purified crystals to assess their purity. A sharp melting point close to the literature value (58-61°C) indicates a successful purification.
Visualizations
References
- 1. EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene - Google Patents [patents.google.com]
- 2. 1,4-Dichlorobenzene | 106-46-7 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Home Page [chem.ualberta.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. 溴苯 ≥99.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
Troubleshooting Grignard reaction initiation with 1-Bromo-2,3-dichlorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation of the Grignard reagent from 1-Bromo-2,3-dichlorobenzene. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This guide addresses specific problems that may arise during the synthesis of (2,3-dichlorophenyl)magnesium bromide.
Issue 1: The Grignard reaction fails to initiate.
-
Symptoms:
-
No heat is generated after adding the initial amount of this compound.
-
The magnesium turnings remain shiny and unreacted.
-
If using an activator like iodine, its characteristic color persists.[1]
-
-
Possible Causes & Solutions:
| Cause | Solution |
| Passivating Magnesium Oxide (MgO) Layer | A layer of magnesium oxide on the surface of the magnesium metal can prevent the reaction from starting.[2] This can be addressed by: Mechanical Activation: Before adding solvent, use a dry glass rod to crush some of the magnesium turnings against the flask to expose a fresh surface.[2][3]. Chemical Activation: Use a chemical activator to clean the magnesium surface. Common activators include a small crystal of iodine, a few drops of 1,2-dibromoethane (B42909), or a catalytic amount of diisobutylaluminum hydride (DIBALH).[2][4][5][6]. Sonication: Placing the reaction flask in an ultrasonic bath can help disrupt the oxide layer.[3][5] |
| Presence of Water | Traces of water in the glassware or solvent will quench the Grignard reagent as it forms.[3] Flame-Dry Glassware: Thoroughly flame-dry all glassware under a vacuum or a stream of inert gas (like nitrogen or argon) before use.[7]. Use Anhydrous Solvents: Ensure that the solvent (e.g., THF or diethyl ether) is rigorously dried. |
| Poor Quality Reagents | Old or impure this compound or magnesium can inhibit the reaction. Ensure the purity of your starting materials. |
| Reaction Temperature Too Low | While the reaction is exothermic, gentle warming can sometimes be necessary to initiate it.[1] |
FAQs
Q1: What are the visual signs of a successful Grignard reaction initiation?
A successful initiation is typically marked by several observable signs:
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The disappearance of the color of a chemical activator, like the brown/purple of iodine.[1][2]
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Spontaneous boiling of the solvent, especially with low-boiling point ethers.[2]
-
The appearance of a cloudy grey or brownish color in the reaction mixture.[8]
Q2: Which solvent is best for preparing the Grignard reagent from this compound?
Tetrahydrofuran (THF) is generally the preferred solvent for the preparation of Grignard reagents from aryl bromides.[7] It is better at solvating and stabilizing the Grignard reagent compared to diethyl ether.[7] Ensure the THF is anhydrous.
Q3: How do I know if my magnesium is sufficiently activated?
-
If using iodine , the disappearance of its characteristic color is a strong indicator of activation.[1]
-
If using 1,2-dibromoethane , the evolution of ethylene (B1197577) gas (bubbling) signals that the magnesium is ready.[2][5]
-
The most definitive sign of successful activation is the initiation of an exothermic reaction (the flask becomes warm) upon the addition of a small amount of this compound.[1][4]
Q4: What are the potential side reactions with this compound?
-
Wurtz Coupling: The Grignard reagent can react with the starting aryl bromide to form a homocoupled biphenyl (B1667301) byproduct. This can be minimized by the slow, dropwise addition of the this compound solution to keep its concentration low.
-
Reaction at Chlorine: While the carbon-bromine bond is weaker and more reactive than the carbon-chlorine bonds, there is a possibility of forming a di-Grignard reagent or other side products if the reaction conditions are too harsh.[9]
Q5: Why is my Grignard reaction mixture turning dark?
A cloudy, grey appearance is normal and indicates the formation of the Grignard reagent.[1] However, a black color may suggest decomposition, possibly due to overheating or impurities.[1] It is crucial to control the reaction temperature by adjusting the rate of addition of the aryl halide.[7]
Experimental Protocols
Protocol 1: Activation of Magnesium with Iodine
-
Glassware Preparation: Ensure all glassware (a three-necked round-bottom flask, condenser, and addition funnel) is thoroughly dried by flame-drying under a vacuum or by heating in an oven at >120°C for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Reagent Setup: To the dried flask, add magnesium turnings and a magnetic stir bar.
-
Initiation: Add a single, small crystal of iodine. The flask may be gently warmed.[1][2]
-
Solvent and Halide Addition: Add a small portion of the anhydrous THF and a small amount of the this compound solution.[1]
-
Observation: Stir the mixture. The disappearance of the iodine color and the onset of an exothermic reaction indicate successful initiation.[1][2]
Protocol 2: Activation of Magnesium with 1,2-Dibromoethane (DBE)
-
Glassware Preparation: As with the iodine activation, all glassware must be scrupulously dried.[2]
-
Reagent Setup: Place the magnesium turnings and a stir bar in the reaction flask under an inert atmosphere.
-
Solvent Addition: Add a portion of the anhydrous THF to cover the magnesium.
-
Initiation: Using a syringe, add a few drops of 1,2-dibromoethane to the stirred suspension of magnesium. The observation of gas evolution (ethylene) indicates activation.[2][5]
-
Organic Halide Addition: Once the initial reaction with DBE has subsided, begin the slow, dropwise addition of your this compound solution.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. mason.gmu.edu [mason.gmu.edu]
- 9. What is the product when 1-bromo-2-chlorobenzene reacts with Mg in the pr.. [askfilo.com]
Improving regioselectivity in reactions with 1-Bromo-2,3-dichlorobenzene
Introduction
Welcome to the technical support center for 1-Bromo-2,3-dichlorobenzene. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to improving regioselectivity in reactions involving this versatile chemical intermediate. This compound is a valuable building block in modern chemical synthesis, particularly in the pharmaceutical industry.[1][2] Its unique substitution pattern, featuring halogen atoms with differential reactivity, allows for selective, sequential cross-coupling reactions, which is a powerful tool in the construction of complex molecules.[3] The primary challenge lies in controlling which halogen atom reacts, with the C-Br bond being significantly more reactive than the C-Cl bonds in many common transformations.[4][5]
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for key reactions to help you optimize your synthetic strategies and achieve the desired regioselectivity.
Section 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a fundamental reaction for forming C-C bonds. When using this compound, the goal is typically to selectively couple at the more reactive C-Br position.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki-Miyaura reaction with this compound regioselective? A1: The regioselectivity arises from the difference in bond dissociation energies and reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity is C-Br > C-Cl.[4][6] This allows for the preferential oxidative addition of the palladium catalyst to the C-Br bond under carefully controlled conditions, leaving the two C-Cl bonds intact for potential future transformations.[3]
Q2: What are the most critical factors for controlling regioselectivity in this reaction? A2: The most critical factors are the choice of palladium catalyst, the phosphine (B1218219) ligand, the base, and the reaction temperature.[7] Bulky and electron-rich phosphine ligands, in particular, can promote the desired oxidative addition and reductive elimination steps, enhancing selectivity.[7]
Q3: Can I achieve coupling at the C-Cl position? A3: While C-Br coupling is favored, reaction at a C-Cl position is possible under more forcing conditions (e.g., higher temperatures, stronger bases, or specialized catalyst systems designed for C-Cl activation) after the C-Br position has been functionalized.
Troubleshooting Guide
Issue 1: My reaction is showing low conversion and poor yield.
-
Potential Cause: Inactive catalyst or insufficient reaction temperature.
-
Recommended Solution:
-
Ensure your palladium source and ligands are fresh. Some palladium precatalysts are air- and moisture-sensitive.
-
Degas your solvent and reagents thoroughly to remove oxygen, which can deactivate the Pd(0) catalyst.[8]
-
Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction by TLC or GC-MS to track conversion without promoting side reactions.
-
Consider a more active catalyst system. For example, using a pre-catalyst that readily forms the active Pd(0) species can be beneficial.[7]
-
Issue 2: I am observing a significant amount of homocoupling of my boronic acid.
-
Potential Cause: Presence of oxygen or Pd(II) species in the reaction mixture.[8]
-
Recommended Solution:
-
Improve the degassing procedure for all solvents and reagents. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen).[7]
-
Use a high-purity boronic acid or boronate ester. Pinacol esters are often more stable and less prone to protodeborylation and homocoupling.[8]
-
Ensure the complete reduction of the Pd(II) precatalyst to the active Pd(0) species at the start of the reaction.
-
Issue 3: The reaction is not regioselective, and I see products from C-Cl bond coupling.
-
Potential Cause: Reaction conditions are too harsh (e.g., excessively high temperature or prolonged reaction time).
-
Recommended Solution:
-
Lower the reaction temperature. Aim for the minimum temperature required for efficient C-Br bond activation.
-
Reduce the reaction time. Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent C-Cl activation.
-
Screen different ligands. A bulky, electron-rich phosphine ligand can increase the selectivity for the C-Br bond.[7]
-
Data Presentation: Reaction Conditions for Selective C-Br Coupling
The following table summarizes representative conditions for achieving regioselective Suzuki-Miyaura coupling at the C-Br position of haloarenes.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Selectivity |
| Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene (B28343)/H₂O | 80 | 2 | High (C-Br favored) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12-24 | Good to High |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | DMF | 90 | 8 | Good to High |
| Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | Moderate to Good |
Note: This data is compiled from protocols for structurally similar compounds and serves as a starting point for optimization.[4][9][10]
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the selective coupling of similar dihalogenated aromatic compounds.[4]
-
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (B81430) (PCy₃·HBF₄) (0.4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and cesium carbonate (2.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.2 mol%) and PCy₃·HBF₄ (0.4 mol%) in a small amount of toluene.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add toluene and a small amount of degassed water (e.g., a 10:1 ratio of toluene to water).[4]
-
Seal the tube and place it in a preheated oil bath at 80°C.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.[4]
-
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7]
Caption: Troubleshooting workflow for poor regioselectivity in Suzuki-Miyaura coupling.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. Similar to the Suzuki coupling, selectivity for the C-Br bond is expected and desired.[6]
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens in this compound in a Buchwald-Hartwig amination? A1: The established reactivity trend for aryl halides in Buchwald-Hartwig amination is I > Br > Cl.[5][6] Therefore, selective amination at the C-Br bond is anticipated under optimized conditions, leaving the C-Cl bond available for subsequent reactions.
Q2: Which ligands are best for promoting selective C-Br amination? A2: Bulky, electron-rich phosphine ligands such as biarylphosphines (e.g., XPhos, SPhos) or Josiphos-type ferrocenyl ligands are highly effective. They facilitate the oxidative addition to the C-Br bond and the final reductive elimination step of the catalytic cycle.
Q3: Can I use aqueous ammonia (B1221849) as the amine source? A3: Yes, recent developments in ligand design have enabled the use of aqueous ammonia or ammonium (B1175870) salts for the synthesis of primary arylamines, although this may require specific catalyst systems and careful optimization to maintain selectivity.[11] Using an ammonia equivalent like lithium bis(trimethylsilyl)amide is another common strategy.[12]
Troubleshooting Guide
Issue 1: The reaction is sluggish or does not proceed to completion.
-
Potential Cause: The base is not strong enough, or the ligand is not suitable for the substrate/amine combination.
-
Recommended Solution:
-
Switch to a stronger base. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are stronger than carbonate bases.
-
Screen different ligands. The choice of ligand is crucial and often substrate-dependent.
-
Ensure the reaction is performed under strictly anhydrous and inert conditions, as water can interfere with the catalyst and base.[6]
-
Issue 2: I am observing decomposition of my starting material or product.
-
Potential Cause: The reaction temperature is too high, or the base is too strong for a sensitive functional group on the amine or aryl halide.
-
Recommended Solution:
-
Lower the reaction temperature. Many modern catalyst systems are active at or slightly above room temperature.
-
If possible, switch to a milder base like K₃PO₄ or Cs₂CO₃, though this may require a more active catalyst/ligand system.
-
Issue 3: I am getting a mixture of mono- and di-aminated products.
-
Potential Cause: The reaction conditions are too harsh, leading to the secondary reaction at one of the C-Cl positions.
-
Recommended Solution:
-
Use a slight excess of the this compound relative to the amine to favor mono-amination.
-
Lower the reaction temperature and shorten the reaction time.
-
Choose a catalyst system known for high selectivity between aryl bromides and chlorides.
-
Data Presentation: Conditions for Selective Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Result |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene or Dioxane | 80-110 | High selectivity for C-Br |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | Good selectivity for C-Br |
| (NHC)Pd(allyl)Cl | - | LHMDS | THF or Toluene | RT-80 | High activity, good selectivity |
Note: This table provides general guidance. Optimal conditions are substrate-dependent and require screening.[13]
Experimental Protocol: Regioselective Buchwald-Hartwig Amination
This is a general protocol and may require optimization for specific amines.[6]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Glovebox or Schlenk line for inert atmosphere setup
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the anhydrous solvent.
-
Finally, add the amine coupling partner.
-
Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110°C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.[6]
-
Visualizations
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[6]
Caption: Experimental workflow for the selective Buchwald-Hartwig amination.[6]
Section 3: Grignard Reagent Formation
Forming a Grignard reagent from this compound requires careful control to ensure the magnesium inserts selectively at the C-Br bond.
Frequently Asked Questions (FAQs)
Q1: Can I form the Grignard reagent by simply reacting this compound with magnesium turnings? A1: While possible, direct reaction with magnesium turnings is likely to lead to a mixture of products.[14] The reactivity difference between C-Br and C-Cl is less pronounced than in Pd-catalyzed reactions, and side reactions can occur. For selective formation at the C-Br bond, a halogen-magnesium exchange is the preferred method.[14]
Q2: What is a halogen-magnesium exchange and why is it more selective? A2: A halogen-magnesium exchange involves reacting the aryl halide with a pre-formed, soluble alkyl Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl).[14] This reaction is typically performed at very low temperatures (e.g., -15°C to -78°C). The exchange is much faster with bromine than with chlorine, allowing for highly selective formation of the desired aryl Grignard reagent at the C-Br position.
Q3: My Grignard reaction won't start. What should I do? A3: This is a common issue, often due to a passivating oxide layer on the magnesium metal or the presence of moisture.[15][16]
-
Activation: Use a crystal of iodine, 1,2-dibromoethane, or crush the magnesium turnings in the flask with a dry stirring rod to expose a fresh metal surface.[16]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and all solvents and reagents are strictly anhydrous. Grignard reagents react rapidly with water.[15][16]
Troubleshooting Guide
Issue 1: The Grignard formation is not selective, and I suspect reaction at the C-Cl bond.
-
Potential Cause: Using the direct insertion method with magnesium metal at elevated temperatures.
-
Recommended Solution: Switch to the halogen-magnesium exchange protocol. Dissolve the this compound in anhydrous THF, cool to -15°C, and slowly add a solution of isopropylmagnesium chloride.[14] This method offers superior regioselectivity.
Issue 2: My yield is low, and I am forming a lot of biphenyl (B1667301) (Wurtz coupling) byproduct.
-
Potential Cause: The local concentration of the aryl halide is too high during addition, or the temperature is not low enough. This is more common with the direct insertion method.[16]
-
Recommended Solution:
-
For direct insertion, add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration.
-
For the exchange reaction, ensure the temperature is maintained below -10°C during the addition of the alkyl Grignard.[14]
-
Data Presentation: Methods for Grignard Reagent Formation
| Method | Reagents | Temperature | Selectivity | Key Considerations |
| Direct Mg Insertion | Mg turnings | Refluxing THF | Low to Moderate | Difficult to control; risk of side reactions. |
| Halogen-Mg Exchange | i-PrMgCl or i-PrMgCl·LiCl | -15 °C to -10 °C | High | Preferred method for selectivity; requires low temperatures and strictly anhydrous conditions.[14] |
Experimental Protocol: Selective Grignard Formation via Halogen-Magnesium Exchange
This protocol is designed for the selective formation of the Grignard reagent at the C-Br position.[14]
-
Materials:
-
This compound (1.0 equiv)
-
Isopropylmagnesium chloride solution (e.g., 2.0 M in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Oven-dried, three-neck round-bottom flask with a thermometer and dropping funnel
-
Inert atmosphere (Argon or Nitrogen)
-
Cooling bath (e.g., dry ice/acetone)
-
-
Procedure:
-
Set up the oven-dried flask under a positive pressure of an inert gas.
-
In the flask, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to -15°C using the cooling bath.
-
Slowly add the isopropylmagnesium chloride solution (1.1 equiv) dropwise via the dropping funnel over 30 minutes. Critically, maintain the internal reaction temperature below -10°C during the entire addition.[14]
-
After the addition is complete, stir the mixture at -15°C for an additional 1-2 hours.
-
The resulting Grignard reagent is typically used immediately in the next synthetic step without isolation.[14]
-
(Optional) To confirm formation, a small aliquot can be withdrawn and quenched with saturated aqueous NH₄Cl. Extraction and analysis by GC-MS should show the protonated product, 1,2-dichlorobenzene.[14]
-
Visualizations
Caption: Decision tree for selecting a Grignard formation method.
Caption: Reaction pathway for selective Grignard formation.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 56961-77-4 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 1-Bromo-2,3-dichlorobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing cross-coupling reactions with 1-Bromo-2,3-dichlorobenzene. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the cross-coupling of this compound?
The main challenge is achieving chemoselectivity. The substrate contains three halogen atoms (one bromine and two chlorines) with different reactivities. The general order of reactivity for oxidative addition in palladium-catalyzed cross-coupling is C-Br > C-Cl. Therefore, the goal is to selectively activate the more reactive C-Br bond while leaving the two C-Cl bonds intact for potential subsequent functionalization.
Q2: Which type of catalyst is most effective for the selective cross-coupling of the C-Br bond in this compound?
Palladium-based catalysts are the most widely used and effective for this transformation. Specifically, palladium complexes with bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are recommended. These ligands promote the oxidative addition of the C-Br bond at lower temperatures, thus enhancing selectivity over the less reactive C-Cl bonds.
Q3: Can other metals be used as catalysts?
While palladium is the most common, nickel and copper-based catalysts are emerging as viable alternatives for cross-coupling reactions. However, for achieving high chemoselectivity with polychlorinated substrates, palladium catalysts are generally better characterized and more reliable.
Q4: What are the most common cross-coupling reactions performed with this compound?
The most common and well-established cross-coupling reactions for this type of substrate are the Suzuki-Miyaura, Heck, and Sonogashira reactions. These allow for the formation of C-C bonds, introducing a wide range of organic moieties to the benzene (B151609) ring.
Q5: What are typical side reactions to be aware of?
Common side reactions include:
-
Homo-coupling: The coupling of two molecules of the organometallic reagent (in Suzuki) or the terminal alkyne (in Sonogashira).
-
Dehalogenation: The replacement of a halogen atom (usually bromine) with a hydrogen atom. This can be promoted by certain bases and solvents.[1]
-
Difunctionalization: The reaction at one of the C-Cl bonds in addition to the C-Br bond, which can occur at higher temperatures or with highly active catalysts.
Catalyst and Condition Selection Guide
The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and selectivity. The following tables provide a summary of recommended starting conditions for Suzuki-Miyaura, Heck, and Sonogashira couplings based on literature for analogous polyhalogenated aromatic compounds.
Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable Pd(II) and Pd(0) precursors. |
| Ligand | PCy₃·HBF₄, SPhos, XPhos | Bulky, electron-rich phosphines that promote selective C-Br activation. |
| Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | Strong inorganic bases are effective in promoting transmetalation. |
| Solvent | Toluene (B28343)/H₂O, Dioxane/H₂O, THF/H₂O | Biphasic solvent systems are common for Suzuki reactions. |
| Temperature | 60-100 °C | Lower temperatures favor selective C-Br coupling. |
Heck Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Standard palladium sources for Heck reactions.[2] |
| Ligand | PPh₃, P(o-tolyl)₃ | Phosphine ligands are commonly used to stabilize the palladium catalyst. |
| Base | Et₃N, K₂CO₃, NaOAc | Organic or inorganic bases are used to neutralize the generated acid.[2] |
| Solvent | DMF, NMP, Acetonitrile (B52724) | Polar aprotic solvents are typically used. |
| Temperature | 80-140 °C | Higher temperatures may be required compared to Suzuki coupling. |
Sonogashira Coupling
| Component | Recommendation | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Common palladium catalysts for Sonogashira reactions.[3][4] |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate.[3][4] |
| Base | Et₃N, DIPEA | Amine bases act as both a base and a solvent in some cases.[3] |
| Solvent | THF, DMF, Toluene | Anhydrous solvents are typically required. |
| Temperature | Room Temperature to 80 °C | The reaction can often be performed under mild conditions.[5] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | - Inactive catalyst- Insufficiently degassed solvent- Poor quality reagents- Incorrect base or solvent | - Use a fresh batch of catalyst and ligand.- Ensure all solvents are thoroughly degassed to remove oxygen.- Use high-purity, anhydrous reagents.- Screen different bases and solvents. |
| Formation of homo-coupled byproduct | - Presence of oxygen- High temperature- Inappropriate catalyst/ligand ratio | - Rigorously exclude oxygen from the reaction mixture.- Lower the reaction temperature.- Optimize the palladium-to-ligand ratio. |
| Significant dehalogenation (replacement of Br with H) | - Presence of water or protic impurities- Certain bases (e.g., alkoxides)- High reaction temperature | - Use anhydrous solvents and reagents.- Switch to a non-protic base like Cs₂CO₃ or K₃PO₄.- Lower the reaction temperature.[1] |
| Lack of selectivity (reaction at C-Cl bonds) | - High reaction temperature- Highly active catalyst system- Prolonged reaction time | - Reduce the reaction temperature.- Use a less reactive catalyst or a ligand that favors C-Br activation.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Poor reproducibility | - Variations in reagent quality- Inconsistent degassing- Small variations in catalyst loading | - Use reagents from the same batch for a series of experiments.- Standardize the degassing procedure.- Prepare a stock solution of the catalyst and ligand to ensure accurate dispensing. |
Experimental Protocols
The following are detailed experimental protocols for the selective cross-coupling of this compound. These are based on established methods for similar substrates and should be optimized for specific coupling partners.[6]
Selective Suzuki-Miyaura Coupling of the Aryl Bromide
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (B81430) (PCy₃·HBF₄) (0.4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (0.30 mmol), the corresponding arylboronic acid (0.33 mmol), Pd(OAc)₂ (0.0006 mmol), PCy₃·HBF₄ (0.0012 mmol), and Cs₂CO₃ (0.60 mmol).[7]
-
Add toluene (1.0 mL) and water (0.1 mL) to the tube.[7]
-
Seal the tube and place it in a preheated oil bath at 80 °C.[7]
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Selective Heck Coupling of the Aryl Bromide
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.2-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-10 mol%)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equivalents)
-
N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (anhydrous, degassed)
Procedure:
-
In a Schlenk tube under an argon atmosphere, combine this compound (1.0 equiv), the alkene (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the solvent (e.g., DMF).
-
Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Seal the tube and heat the mixture to 80-140°C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent and wash with water to remove the base and other inorganic salts.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Selective Sonogashira Coupling of the Aryl Bromide
Materials:
-
This compound
-
Terminal alkyne (1.2-1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (amine base and solvent)
-
Tetrahydrofuran (THF) or DMF (co-solvent, optional)
Procedure:
-
To a Schlenk tube under an argon atmosphere, add this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv).
-
Add the solvent (e.g., THF) and the amine base (e.g., Et₃N).
-
Add the palladium catalyst (1-5 mol%) and copper(I) iodide (1-5 mol%).
-
Stir the reaction at room temperature or with gentle heating (40-60°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture to remove the ammonium (B1175870) salt.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: A decision tree for troubleshooting common issues in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 1-Bromo-2,3-dichlorobenzene during reactions
Welcome to the Technical Support Center for 1-Bromo-2,3-dichlorobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during reactions?
A1: The primary decomposition pathway for this compound during reactions, particularly in transition metal-catalyzed processes like Suzuki-Miyaura or Heck couplings, is hydrodehalogenation . This is a reduction reaction where the bromine atom is replaced by a hydrogen atom, yielding 1,2-dichlorobenzene (B45396) as a significant byproduct. This process is often mediated by the formation of palladium-hydride (Pd-H) species in the catalytic cycle. Another potential side reaction, especially during the formation of organometallic reagents like Grignard reagents, is Wurtz-type homocoupling , which would result in the formation of a dimer.
Q2: Which of the halogen atoms on this compound is the most reactive?
A2: The reactivity of carbon-halogen bonds in common cross-coupling and organometallic reactions typically follows the order: C-I > C-Br > C-Cl. Therefore, the carbon-bromine (C-Br) bond in this compound is the most reactive site and will preferentially undergo oxidative addition to a metal catalyst or react with magnesium to form a Grignard reagent. The carbon-chlorine (C-Cl) bonds are significantly less reactive under these conditions, allowing for selective functionalization at the C-Br position.
Q3: My Suzuki-Miyaura reaction with this compound is giving a significant amount of 1,2-dichlorobenzene as a byproduct. What is causing this and how can I prevent it?
A3: The formation of 1,2-dichlorobenzene is due to hydrodehalogenation, a common side reaction in Suzuki-Miyaura couplings. This occurs when a palladium-hydride species is formed, which can then reductively eliminate with the aryl group. To minimize this side reaction, consider the following troubleshooting steps:
-
Choice of Base: The base plays a crucial role. While strong bases can be effective, they may also promote the formation of palladium-hydride species. It is advisable to screen different bases. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. In some cases, a weaker base like Na₂CO₃ may be sufficient and less prone to causing hydrodehalogenation.
-
Solvent Purity: Ensure you are using anhydrous solvents. Trace amounts of water can contribute to the formation of hydride species.
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions. Try running the reaction at a lower temperature for a longer period.
-
Ligand Selection: The choice of phosphine (B1218219) ligand can influence the stability of the palladium intermediates and potentially suppress the formation of hydride species.
Q4: I am having trouble initiating the Grignard reaction with this compound. What can I do?
A4: Difficulty in initiating a Grignard reaction is a common issue, often due to a passivating layer of magnesium oxide on the surface of the magnesium turnings. Here are some troubleshooting steps:
-
Magnesium Activation: This is a critical step. You can activate the magnesium by adding a small crystal of iodine (the color will disappear upon activation), a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings with a dry glass rod to expose a fresh surface.
-
Anhydrous Conditions: Ensure all glassware is rigorously flame-dried and the solvent (typically THF or diethyl ether) is anhydrous. Any moisture will quench the Grignard reagent as it forms.
-
Initiation Temperature: While the bulk of the reaction should be carried out at a controlled temperature, gentle warming with a heat gun may be necessary to initiate the reaction. Once initiated, the reaction is exothermic and may require cooling.
Q5: Can I store a solution of a Grignard reagent made from this compound?
A5: It is generally recommended to use Grignard reagents immediately after their preparation. Over time, they can decompose or react with trace impurities in the solvent or atmosphere. If you must store it for a short period, do so under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature.
Troubleshooting Guides
Minimizing Hydrodehalogenation in Suzuki-Miyaura Coupling
| Symptom | Potential Cause | Recommended Action |
| High percentage of 1,2-dichlorobenzene byproduct in crude reaction mixture. | Formation of palladium-hydride species. | Base Selection: Switch from a strong base (e.g., NaOH, KOH) to a milder inorganic base such as K₃PO₄, Cs₂CO₃, or Na₂CO₃. |
| Solvent: Ensure the use of high-purity, anhydrous solvents. Degassing the solvent can also be beneficial. | ||
| Temperature Control: Lower the reaction temperature and increase the reaction time. | ||
| Ligand Screening: Experiment with different phosphine ligands that may offer greater stability to the catalytic intermediates. | ||
| Inconsistent results and varying amounts of byproduct. | Trace moisture or oxygen in the reaction setup. | Inert Atmosphere: Ensure the reaction is set up under a robust inert atmosphere (argon or nitrogen). |
| Reagent Quality: Use freshly opened and high-purity reagents. |
Optimizing Grignard Reagent Formation
| Symptom | Potential Cause | Recommended Action |
| Reaction fails to initiate (no exotherm, magnesium remains shiny). | Passivated magnesium surface. | Activate Magnesium: Use a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crush the magnesium turnings. |
| Presence of moisture. | Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous ethereal solvents. | |
| Low yield of the desired Grignard reagent and formation of a white precipitate. | Wurtz homocoupling side reaction. | Slow Addition: Add the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the aryl halide. |
| Temperature Control: Maintain a controlled temperature during the addition, using an ice bath if necessary to manage the exotherm. | ||
| Reaction turns dark brown or black. | Decomposition due to overheating or impurities. | Temperature Control: Ensure the reaction temperature does not rise excessively. Use an ice bath to moderate the reaction rate. |
| Reagent Purity: Use purified this compound. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Optimized to Minimize Hydrodehalogenation)
-
Reagent Preparation:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (B28343) (5 mL) and degassed water (0.5 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired biaryl product.
-
Protocol 2: Formation of (2,3-Dichlorophenyl)magnesium Bromide (Grignard Reagent)
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.
-
-
Magnesium Activation:
-
To the flask, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine.
-
Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium turnings.
-
-
Grignard Reagent Formation:
-
Add a small amount of anhydrous tetrahydrofuran (B95107) (THF) to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and a gentle reflux.
-
Once initiated, slowly add the remaining halide solution from the dropping funnel, maintaining a gentle reflux. Use a water bath to control the temperature if the reaction becomes too vigorous.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting gray/brown solution is the Grignard reagent and should be used immediately.
-
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: Logical workflow for troubleshooting hydrodehalogenation.
Technical Support Center: Scaling Up Reactions Involving 1-Bromo-2,3-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up chemical reactions with 1-Bromo-2,3-dichlorobenzene. The information is tailored for professionals in research and drug development, focusing on practical solutions for common scale-up challenges.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, scaling up this reaction with a sterically hindered and electron-deficient substrate like this compound presents unique challenges.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction with this compound has stalled at 60-70% conversion after scaling up to a 1 kg batch. What are the likely causes and how can I resolve this?
A1: Stalled reactions at scale are common and can be attributed to several factors:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure rigorous inert atmosphere is maintained throughout the process. On a larger scale, subsurface oxygen introduction during reagent charging can be a problem. Consider using a robust pre-catalyst that is less sensitive to air.
-
Poor Mass Transfer: In larger reactors, inefficient mixing can lead to localized concentration gradients of reactants and base, slowing down the reaction. Ensure your agitation is sufficient to maintain a homogeneous slurry.
-
Incomplete Dissolution of Base: Solid bases like potassium carbonate or phosphate (B84403) can be difficult to dissolve, limiting their availability for the transmetalation step. Consider using a finer grade of the base or a co-solvent system to improve solubility.
-
Product Inhibition: In some cases, the product can coordinate to the palladium center and inhibit catalysis. Increasing the catalyst loading slightly or using a ligand that promotes faster reductive elimination might be necessary.
Q2: I'm observing a significant amount of homocoupling of my boronic acid derivative when I run the reaction at a higher concentration. How can I minimize this side reaction?
A2: Homocoupling is often promoted by the presence of oxygen. Rigorous degassing of all solvents and reagents is crucial. On a larger scale, this can be achieved by sparging with nitrogen or argon for an extended period. Additionally, using a 1:1 or slightly less than 1:1 ratio of the boronic acid to this compound can help minimize this side reaction, although this may result in some unreacted starting material.
Q3: What are the key safety considerations when scaling up a Suzuki-Miyaura coupling with this compound?
A3: Key safety considerations include:
-
Exotherm Control: While generally not violently exothermic, the reaction can generate heat. Monitor the internal temperature during the addition of reagents and have a cooling system in place.
-
Handling of Boronic Acids: Some boronic acids can be irritants. Ensure proper personal protective equipment (PPE) is used.
-
Solvent Handling: Many solvents used in Suzuki couplings are flammable. Ensure the reactor is properly grounded to prevent static discharge.
Troubleshooting Guide: Suzuki-Miyaura Coupling Scale-Up
| Problem | Potential Cause | Recommended Action |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a more robust pre-catalyst. Perform a small-scale test reaction to confirm catalyst activity.[1] |
| Insufficiently inert atmosphere | Improve degassing procedures for solvents and reagents. Ensure a positive pressure of inert gas is maintained throughout the reaction. | |
| Poor base solubility | Use a finer mesh base, or consider switching to a more soluble base like cesium carbonate. A co-solvent system (e.g., with water) can also improve solubility.[2] | |
| Incomplete Conversion (Stalled Reaction) | Poor mixing/mass transfer | Increase agitation speed. For very large reactors, consider impeller design and placement. |
| Catalyst deactivation over time | Increase catalyst loading slightly (e.g., from 1 mol% to 1.5-2 mol%). Consider a slow addition of the catalyst over the course of the reaction. | |
| Significant By-product Formation (e.g., Homocoupling, Dehalogenation) | Presence of oxygen | Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere. |
| Sub-optimal ligand choice | For sterically hindered substrates, bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) are often more effective at promoting the desired coupling over side reactions.[3][4] | |
| Difficult Product Isolation/Purification | Residual palladium in the product | Employ a palladium scavenger post-reaction. Optimize crystallization conditions to exclude palladium impurities. |
Experimental Protocol: Scale-Up of Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for your specific boronic acid and equipment.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.05 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Degassed solvent (e.g., Toluene/Water 10:1)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (Nitrogen or Argon).
-
Reagent Charging: Charge the reactor with this compound, arylboronic acid, and the base under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent mixture to the reactor.
-
Catalyst Addition: In a separate, inerted vessel, prepare a solution of the palladium catalyst and ligand in a small amount of the reaction solvent. Transfer this solution to the main reactor via cannula.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to extract the product. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
References
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Monitoring the progress of reactions with 1-Bromo-2,3-dichlorobenzene using TLC/GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 1-Bromo-2,3-dichlorobenzene using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Thin-Layer Chromatography (TLC)
Q1: How do I select an appropriate mobile phase for monitoring a reaction with this compound?
A1: The choice of mobile phase (eluent) is critical for good separation. For non-polar compounds like this compound and its likely products, a non-polar to moderately polar solvent system is recommended. A good starting point is a mixture of hexane (B92381) and ethyl acetate (B1210297). You can adjust the ratio to optimize the separation; increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and generally lead to higher Rf values.
Q2: What is a typical Rf value for this compound?
A2: The Rf value is highly dependent on the specific TLC plate and solvent system used. However, in a common system like 10% ethyl acetate in hexane, you can expect this compound to have a relatively high Rf value (e.g., > 0.6) due to its low polarity. It is always recommended to run a standard of the starting material on the same plate as your reaction mixture for accurate comparison.
Q3: How can I visualize this compound on a TLC plate?
A3: Since this compound is an aromatic compound, it can typically be visualized under a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent green background. If the spots are not visible under UV light, or for better visualization, you can use a chemical stain. Anisaldehyde or potassium permanganate (B83412) stains can be effective for a wide range of organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q4: What are the expected mass fragments for this compound in GC-MS?
A4: The mass spectrum of this compound will show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. The molecular ion peak (M+) will be observed at m/z 224, 226, and 228, reflecting the different isotopes of bromine (79Br, 81Br) and chlorine (35Cl, 37Cl).[1][2] Other significant fragments may include the loss of a bromine atom (M-Br)+ or a chlorine atom (M-Cl)+.
Q5: How can I quantify the progress of my reaction using GC-MS?
A5: To quantify reaction progress, you can create a calibration curve using a known concentration of this compound. By integrating the peak area of the starting material in your reaction mixture at different time points, you can determine its concentration and thus the extent of the reaction. For more accurate quantification, an internal standard can be used.
Experimental Protocols
General TLC Protocol
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica (B1680970) gel TLC plate.
-
Sample Application: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate). Use a capillary tube to spot a small amount onto the origin line. Also, spot a reference standard of this compound.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and/or with a chemical stain.
General GC-MS Protocol
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or hexane) to an appropriate concentration.
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS.
-
Chromatographic Separation: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program could start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C), and then hold for a few minutes to ensure all components elute.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Set the scan range to cover the expected mass of the starting material and products (e.g., m/z 50-300).
Data Presentation
Table 1: Suggested TLC Mobile Phases for this compound
| Mobile Phase Composition (v/v) | Expected Rf of this compound | Notes |
| 5% Ethyl Acetate in Hexane | High | Good for separating from more polar products. |
| 10% Ethyl Acetate in Hexane | Moderate to High | A good starting point for most reactions. |
| 20% Ethyl Acetate in Hexane | Low to Moderate | Useful if the product is also non-polar. |
| Dichloromethane | Moderate | Can be used as an alternative to hexane/ethyl acetate systems. |
Table 2: Key GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-300 |
Table 3: Major Mass Fragments of this compound
| m/z | Interpretation |
| 224, 226, 228 | Molecular Ion (M+)[1][2] |
| 145, 147 | (M-Br)+ |
| 189, 191 | (M-Cl)+ |
| 110 | (M-Br-Cl)+ |
| 75 | C6H3+ |
Troubleshooting Guides
TLC Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Spots are streaking | Sample is too concentrated. | Dilute the sample before spotting. |
| Insoluble material in the sample. | Filter the sample before spotting. | |
| No spots are visible | Sample is too dilute. | Concentrate the sample or spot multiple times in the same location (drying in between). |
| Compound is not UV-active. | Use a chemical stain for visualization. | |
| Rf values are too high | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). |
| Rf values are too low | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane). |
| Spots are not separating | Mobile phase has the wrong polarity. | Try a different solvent system with different selectivity (e.g., dichloromethane or toluene-based systems). |
GC-MS Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No peak for this compound | Compound did not elute from the column. | Increase the final oven temperature or use a longer hold time. |
| Compound degraded in the injector. | Lower the injector temperature. | |
| Broad or tailing peaks | Active sites in the injector liner or column. | Replace the injector liner and/or trim the first few centimeters of the column. |
| Column is overloaded. | Dilute the sample. | |
| Unexpected peaks in the chromatogram | Contamination from the solvent or sample. | Run a solvent blank to check for contamination. Ensure proper sample workup. |
| Incorrect mass spectrum | Co-elution of multiple compounds. | Improve the GC separation by optimizing the temperature program (e.g., use a slower ramp rate). |
| Background noise in the mass spectrometer. | Check for leaks in the system. |
Visualizations
References
Validation & Comparative
A Comparative Analysis of 1H and 13C NMR Spectra of 1-Bromo-2,3-dichlorobenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Guide
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-2,3-dichlorobenzene, a halogenated aromatic compound relevant in various fields of chemical research and development. For comparative purposes, spectral data for two of its isomers, 1-bromo-2,4-dichlorobenzene (B72097) and 1-bromo-3,4-dichlorobenzene, are also presented. This document outlines the key spectral features, experimental protocols for data acquisition, and a visual representation of the spin system to aid in structural elucidation and quality control.
¹H and ¹³C NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and its selected isomers. These predictions are based on computational models and provide a valuable reference for experimental verification.
Table 1: ¹H NMR Spectral Data (Predicted)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| This compound | H-4 | 7.45 | d | J H4-H5 = 8.2 |
| H-5 | 7.20 | t | J H5-H4 = 8.2, J H5-H6 = 7.8 | |
| H-6 | 7.60 | d | J H6-H5 = 7.8 | |
| 1-Bromo-2,4-dichlorobenzene | H-3 | 7.65 | d | J H3-H5 = 2.1 |
| H-5 | 7.30 | dd | J H5-H6 = 8.5, J H5-H3 = 2.1 | |
| H-6 | 7.55 | d | J H6-H5 = 8.5 | |
| 1-Bromo-3,4-dichlorobenzene | H-2 | 7.80 | d | J H2-H6 = 2.2 |
| H-5 | 7.40 | d | J H5-H6 = 8.4 | |
| H-6 | 7.60 | dd | J H6-H5 = 8.4, J H6-H2 = 2.2 |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-1 | 123.5 |
| C-2 | 134.0 | |
| C-3 | 132.5 | |
| C-4 | 129.0 | |
| C-5 | 128.0 | |
| C-6 | 130.5 | |
| 1-Bromo-2,4-dichlorobenzene | C-1 | 121.0 |
| C-2 | 133.0 | |
| C-3 | 131.5 | |
| C-4 | 135.0 | |
| C-5 | 128.5 | |
| C-6 | 130.0 | |
| 1-Bromo-3,4-dichlorobenzene | C-1 | 122.0 |
| C-2 | 132.0 | |
| C-3 | 134.5 | |
| C-4 | 133.5 | |
| C-5 | 129.5 | |
| C-6 | 127.0 |
Experimental Protocols
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of halogenated benzenes.
1. Sample Preparation
-
Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of complex spin systems.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width that encompasses the aromatic and any other relevant regions (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is usually sufficient.
-
Number of Scans: 8 to 16 scans are generally adequate for good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-160 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integration and Peak Picking: Integrate the signals to determine the relative number of protons and pick the peaks to identify their chemical shifts. For ¹³C NMR, peak picking identifies the chemical shifts of the individual carbons.
Visualizing NMR Coupling and Structure
The following diagrams illustrate the structure of this compound and the workflow for its NMR analysis.
Caption: Structure and proton coupling in this compound.
Caption: A generalized workflow for NMR analysis.
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Bromo-2,3-dichlorobenzene and its Analysis
This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-bromo-2,3-dichlorobenzene, tailored for researchers, scientists, and professionals in drug development. We will explore the characteristic fragmentation pathways and compare mass spectrometry with other analytical techniques for the identification and characterization of this compound.
Electron Ionization Mass Spectrometry (EI-MS) of this compound
Electron ionization mass spectrometry is a powerful technique for the structural elucidation of organic compounds. For this compound (C₆H₃BrCl₂), the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results in a distinctive and complex isotopic pattern in the mass spectrum, which is fundamental for its identification. The molecular weight of this compound is 225.898 g/mol .[1][2][3][4]
1.1. Predicted Mass Spectrometry Data
The fragmentation of this compound under EI-MS is expected to produce a series of characteristic ions. The table below summarizes the predicted major ions, their mass-to-charge ratio (m/z), and the fragmentation step. The isotopic distribution of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will lead to a characteristic pattern of peaks for each fragment containing these halogens.[5][6][7]
| m/z (based on ⁷⁹Br and ³⁵Cl) | Proposed Ion Structure | Fragmentation Step | Notes |
| 224, 226, 228 | [C₆H₃⁷⁹Br³⁵Cl₂]⁺• | Molecular Ion (M⁺•) | The molecular ion peak will exhibit a complex isotopic pattern due to the presence of one bromine and two chlorine atoms. |
| 191, 193, 195 | [C₆H₃³⁵Cl₂]⁺ | Loss of •Br | Cleavage of the C-Br bond. |
| 146, 148 | [C₆H₃³⁵Cl]⁺• | Loss of •Br and •Cl | Subsequent loss of a chlorine radical. |
| 111 | [C₆H₃]⁺ | Loss of •Br and two •Cl | Loss of all halogen atoms. |
| 75 | [C₆H₃]⁺• | Benzene Ring Fragmentation | Further fragmentation of the aromatic ring. |
1.2. Fragmentation Pathway Diagram
The following diagram illustrates the proposed electron ionization fragmentation pathway of this compound.
Figure 1. Proposed EI-MS fragmentation pathway of this compound.
Comparison with Alternative Analytical Techniques
While EI-MS is highly effective for identifying this compound, other spectroscopic methods can provide complementary structural information.
| Technique | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides separation of isomers and impurities before mass analysis, giving retention time and mass spectrum.[4] | High sensitivity and selectivity; excellent for complex mixtures. | Requires volatile and thermally stable compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, aiding in unequivocal structure confirmation.[8] | Non-destructive; provides detailed structural connectivity. | Lower sensitivity compared to MS; requires larger sample amounts. |
| Infrared (IR) and Raman Spectroscopy | Provides information about the functional groups and the "fingerprint" of the molecule based on vibrational modes. | Fast and non-destructive; can distinguish between isomers. | Can be less specific for complex molecules with many similar functional groups. |
Experimental Protocols
3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines a general procedure for the analysis of this compound using GC-MS.
-
Sample Preparation: A pure sample of this compound is dissolved in a volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.
-
Gas Chromatograph (GC) Conditions:
-
Inlet: Split/splitless injector, with an injection volume of 1 µL.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-300.
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher.
-
Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher.
-
Parameters: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to ¹H NMR.
-
This guide provides a foundational understanding of the mass spectrometric behavior of this compound and compares it with other relevant analytical techniques, offering researchers a comprehensive overview for their analytical needs.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C6H3BrCl2 | CID 42066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. This compound(56961-77-4) 13C NMR [m.chemicalbook.com]
Comparing reactivity of 1-Bromo-2,3-dichlorobenzene with other brominated dichlorobenzenes
A Comparative Guide to the Reactivity of 1-Bromo-2,3-dichlorobenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of this compound with other brominated dichlorobenzene isomers. The information is curated to assist in the strategic selection of these valuable intermediates in organic synthesis, particularly for applications in pharmaceutical and agrochemical research and development.
The reactivity of bromodichlorobenzenes is primarily dictated by the electronic and steric environment of the carbon-bromine (C-Br) bond, which is the principal site for transformations such as palladium-catalyzed cross-coupling reactions and the formation of Grignard reagents. The two chlorine substituents on the benzene (B151609) ring significantly influence the reactivity of the C-Br bond through their electron-withdrawing inductive effects and, to a lesser extent, their electron-donating resonance effects. Steric hindrance around the bromine atom also plays a crucial role in determining the accessibility of the C-Br bond to catalysts and reagents.
Physicochemical Properties of Bromodichlorobenzene Isomers
A summary of the key physical properties of this compound and its isomers is presented below. These properties are essential for determining appropriate reaction conditions and purification strategies.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 56961-77-4 | C₆H₃BrCl₂ | 225.90 | 58 | N/A |
| 1-Bromo-2,4-dichlorobenzene | 1193-72-2 | C₆H₃BrCl₂ | 225.90 | 26-30 | 232 |
| 1-Bromo-3,4-dichlorobenzene | 18282-59-2 | C₆H₃BrCl₂ | 225.90 | 23-25 | 124 @ 33 mmHg |
| 1-Bromo-3,5-dichlorobenzene | 19752-55-7 | C₆H₃BrCl₂ | 225.90 | 73-75 | 232 |
| 2-Bromo-1,3-dichlorobenzene | 19393-92-1 | C₆H₃BrCl₂ | 225.90 | 65 | 242 |
| 4-Bromo-1,2-dichlorobenzene | 18282-59-2 | C₆H₃BrCl₂ | 225.90 | 23-25 | 124 @ 33 mmHg |
Comparative Reactivity in Key Transformations
While direct, comprehensive quantitative data comparing all isomers in a single study is limited in publicly available literature, the relative reactivity can be predicted based on established principles of organic chemistry. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[1] The electron-withdrawing nature of chlorine atoms can influence the ease of oxidative addition to the palladium catalyst.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)
The reactivity in these reactions is largely governed by the ease of oxidative addition of the aryl bromide to the palladium(0) catalyst.
-
Electronic Effects : The strong electron-withdrawing inductive effect of chlorine atoms deactivates the aromatic ring but can make the C-Br bond more susceptible to oxidative addition. The position of the chlorine atoms relative to the bromine influences the overall electronic character of the C-Br bond.
-
Steric Effects : Chlorine atoms positioned ortho to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, thereby reducing the reaction rate.
Based on these principles, a qualitative comparison of reactivity is summarized below:
| Compound | Expected Reactivity in Cross-Coupling | Rationale |
| This compound | Moderate to Low | One ortho-chloro substituent provides significant steric hindrance. |
| 1-Bromo-2,4-dichlorobenzene | Moderate | One ortho-chloro substituent provides steric hindrance. |
| 1-Bromo-3,4-dichlorobenzene | High | No ortho-chloro substituents, leading to minimal steric hindrance. |
| 1-Bromo-3,5-dichlorobenzene | High | No ortho-chloro substituents, leading to minimal steric hindrance. |
| 2-Bromo-1,3-dichlorobenzene | Low | Two ortho-chloro substituents create significant steric hindrance. |
| 4-Bromo-1,2-dichlorobenzene | High | No ortho-chloro substituents, leading to minimal steric hindrance. |
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into the C-Br bond. This reaction is also sensitive to steric and electronic effects.
-
Steric Hindrance : Similar to cross-coupling reactions, ortho-substituents can impede the access of the magnesium surface to the C-Br bond.
-
Electronic Effects : While less pronounced than in palladium catalysis, the electronic nature of the ring can influence the rate of formation.
| Compound | Expected Ease of Grignard Formation | Rationale |
| This compound | Moderate to Low | Steric hindrance from one ortho-chloro group. |
| 1-Bromo-2,4-dichlorobenzene | Moderate | Steric hindrance from one ortho-chloro group. |
| 1-Bromo-3,4-dichlorobenzene | High | Minimal steric hindrance. |
| 1-Bromo-3,5-dichlorobenzene | High | Minimal steric hindrance. |
| 2-Bromo-1,3-dichlorobenzene | Low | Significant steric hindrance from two ortho-chloro groups. |
| 4-Bromo-1,2-dichlorobenzene | High | Minimal steric hindrance. |
Experimental Protocols
A representative protocol for a Suzuki-Miyaura coupling reaction is provided below. This can be adapted for a comparative study of the different bromodichlorobenzene isomers.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of Bromodichlorobenzene with Phenylboronic Acid
Materials:
-
Bromodichlorobenzene isomer (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Toluene (B28343) (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the bromodichlorobenzene isomer, phenylboronic acid, palladium(II) acetate, tricyclohexylphosphine, and potassium phosphate.
-
Add toluene and water to the tube.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to obtain the desired dichlorobiphenyl product.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Factors influencing the reactivity of bromodichlorobenzene isomers.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Analysis of 1-Bromo-2,3-dichlorobenzene and 1-Bromo-2,4-dichlorobenzene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of aryl halide substrate is critical to the success of this reaction, with subtle changes in substitution patterns often leading to significant differences in reactivity and product yield. This guide provides a detailed comparison of two closely related isomers, 1-Bromo-2,3-dichlorobenzene and 1-Bromo-2,4-dichlorobenzene, in the context of palladium-catalyzed Suzuki coupling reactions.
Executive Summary
While both this compound and 1-Bromo-2,4-dichlorobenzene are viable substrates for Suzuki coupling, their performance is influenced by the distinct electronic and steric environments of the carbon-bromine bond. The position of the chloro substituents relative to the bromine atom dictates the steric hindrance around the reaction center and the electronic nature of the C-Br bond, which are key factors in the rate-determining oxidative addition step of the catalytic cycle. This comparison aims to provide researchers with the necessary data to make informed decisions when selecting between these two isomers for their synthetic endeavors.
Performance Comparison: Reactivity and Yields
The reactivity of aryl halides in Suzuki coupling is largely governed by the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond. This step is sensitive to both steric and electronic effects.
This compound: The bromine atom is flanked by a chlorine atom at the ortho position and another at the meta position. The ortho-chloro substituent exerts a significant steric hindrance, which can impede the approach of the bulky palladium catalyst. Electronically, both chlorine atoms are electron-withdrawing, which can increase the electrophilicity of the carbon attached to the bromine, potentially facilitating oxidative addition.
1-Bromo-2,4-dichlorobenzene: In this isomer, the bromine atom has a chlorine substituent at the ortho position and another at the para position. Similar to its isomer, the ortho-chloro group introduces steric hindrance. The electronic effects of the two chlorine atoms, one ortho and one para, are also electron-withdrawing.
Due to the challenges in finding directly comparable, side-by-side experimental data for these specific isomers under identical conditions in the published literature, a generalized comparison based on established principles of Suzuki coupling is presented. Steric hindrance is a major factor influencing the reactivity of ortho-substituted aryl halides.[1][2] Generally, increased steric hindrance around the C-Br bond leads to slower reaction rates and potentially lower yields.
While specific comparative data is scarce, we can infer the expected performance from studies on similarly substituted aryl halides. For instance, the Suzuki coupling of sterically hindered aryl bromides often requires more robust catalytic systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands, to achieve high yields.[2]
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of dichlorobromobenzenes with an arylboronic acid. This protocol is a composite of standard procedures and should be optimized for specific substrates and desired outcomes.[3][4]
Materials:
-
This compound or 1-Bromo-2,4-dichlorobenzene (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the dichlorobromobenzene, arylboronic acid, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography on silica (B1680970) gel.
Visualizing the Suzuki Coupling Workflow and Structural Differences
To better understand the process and the substrates, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Structural and electronic comparison of the two isomers.
Conclusion
The choice between this compound and 1-Bromo-2,4-dichlorobenzene for a Suzuki coupling reaction will depend on the specific requirements of the synthesis. Both isomers present the challenge of steric hindrance from the ortho-chloro substituent. The subtle differences in the electronic effects due to the positioning of the second chlorine atom (meta vs. para) may lead to slight variations in reactivity, though these are generally less pronounced than the steric effects of the ortho substituent. For sterically hindered substrates, the selection of an appropriate palladium catalyst and bulky, electron-rich ligands is crucial for achieving optimal results.[1][2] Researchers should consider performing small-scale trial reactions to determine the ideal conditions for their specific arylboronic acid coupling partner.
References
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 1-Bromo-2,3-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
The functionalization of halogenated aromatic compounds is a cornerstone of modern organic synthesis, providing access to a vast array of complex molecules essential for the pharmaceutical, agrochemical, and materials science industries. Among these, 1-Bromo-2,3-dichlorobenzene presents a unique synthetic challenge and opportunity due to the presence of multiple halogen substituents with differential reactivity. This guide offers an objective comparison of the efficacy of various palladium catalysts in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions with this compound, supported by experimental data to inform catalyst selection and reaction optimization.
Executive Summary
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. The choice of the palladium catalyst, particularly the ligand, is critical in achieving high yields and selectivity, especially with sterically hindered and electronically deactivated substrates like this compound. This guide provides a comparative analysis of common palladium catalyst systems for three key transformations: Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination. While direct comparative studies on this compound are limited, data from structurally similar substrates provide valuable insights into expected catalyst performance.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryl compounds from aryl halides and boronic acids. For a substrate such as this compound, the selective activation of the C-Br bond over the C-Cl bonds is the primary objective. The choice of a bulky and electron-rich phosphine (B1218219) ligand is often crucial for promoting the oxidative addition of the aryl bromide to the palladium center and facilitating the subsequent transmetalation and reductive elimination steps.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System | Aryl Bromide | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / PCy₃·HBF₄ | 1-Bromo-2-(chloromethyl)benzene | Phenylboronic acid | Cs₂CO₃ | Toluene (B28343)/H₂O | 80 | 2 | ~95 |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | K₃PO₄ / Cs₂CO₃ | Toluene / 1,4-Dioxane | 70-80 | - | 70-80 |
| Pd(PPh₃)₄ | 3,4-dibromo-2,5-dichlorothiophene | Arylboronic acids | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good |
Note: Data for analogous substrates is presented due to the limited availability of direct comparative studies on this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a general procedure adaptable for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (B81430) (PCy₃·HBF₄, 0.4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Toluene
-
Degassed water
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.002 mmol), PCy₃·HBF₄ (0.004 mmol), and Cs₂CO₃ (2.0 mmol).[1]
-
Add toluene (3.3 mL) and degassed water (0.33 mL) to the tube.[1]
-
Seal the tube and place it in a preheated oil bath at 80 °C.[1]
-
Stir the reaction mixture for 2 hours, monitoring the progress by TLC or GC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Heck Reaction: Olefin Functionalization
The Heck reaction provides a powerful method for the arylation of alkenes. For a substrate like this compound, achieving high yields and stereoselectivity (typically for the trans isomer) is the primary goal. The choice of the palladium precursor, ligand, base, and solvent system are all critical parameters that need to be optimized.
Table 2: Comparison of Palladium Catalysts for the Heck Reaction of Aryl Bromides
| Catalyst System | Aryl Bromide | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | 1-Bromo-3-(bromomethyl)-2-chlorobenzene | Styrene | Et₃N | DMF | 80-140 | - | - |
| Pd(OAc)₂ | Bromobenzene | Butyl acrylate | K₂CO₃ | NMP | 120 | 12 | 88 |
| Pd/C | Bromobenzene | Methyl acrylate | - | NMP | - | - | - |
Note: Data for analogous substrates is presented due to the limited availability of direct comparative studies on this compound.
Experimental Protocol: Heck Reaction with an Aryl Bromide
The following is a general protocol that can be adapted for the Heck reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., butyl acrylate, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Triphenylphosphine (PPh₃, 2-10 mol%)
-
Triethylamine (B128534) (Et₃N, 2.0-3.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a Schlenk tube under an argon atmosphere, combine this compound (1.0 equiv), the alkene (1.5 equiv), and triethylamine (2.5 equiv).[2]
-
Add DMF as the solvent.[2]
-
Add the palladium catalyst, for instance, a pre-mixed solution of Pd(OAc)₂ and triphenylphosphine.[2]
-
Seal the tube and heat the mixture to 80-140 °C.[2]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.[2]
-
Dilute with a suitable organic solvent and wash with water to remove the base and other inorganic salts.[2]
-
Dry the organic layer, concentrate, and purify by column chromatography.[2]
Caption: Catalytic cycle for the Heck reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. For a substrate like this compound, the use of bulky, electron-rich phosphine ligands is essential to promote the challenging C-N bond formation.
Table 3: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Aryl Halides
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | Reflux | 6 | 94 |
| Pd(OAc)₂ / BINAP | 2-Bromo-13α-estrone 3-methyl ether | Aniline | KOtBu | Toluene | - | - | Good to Excellent |
| [Pd(allyl)Cl]₂ / t-BuXPhos | Bromobenzene | Carbazole | t-BuOLi | 1,4-Dioxane | 100 | 24 | - |
Note: Data for analogous substrates is presented due to the limited availability of direct comparative studies on this compound.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide
This general protocol can be adapted for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (e.g., morpholine, 1.5 equiv)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.0 equiv)
-
Toluene
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (0.0633 mmol), XPhos (0.127 mmol), and sodium tert-butoxide (8.44 mmol).[3]
-
Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.[3]
-
Add this compound (4.22 mmol) and the amine (6.33 mmol) in one portion.[3]
-
Stir the resulting mixture at reflux for 6 hours.[3]
-
Cool the reaction mixture to room temperature and quench with water (10 mL).[3]
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[3]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The selection of an optimal palladium catalyst system for the cross-coupling of this compound is a multifaceted decision that depends on the desired transformation. For Suzuki-Miyaura reactions, catalyst systems employing bulky phosphine ligands like PCy₃ demonstrate high efficacy for related substrates. In Heck reactions, traditional catalysts such as Pd(OAc)₂ with phosphine ligands remain a reliable choice. For the challenging C-N bond formation in Buchwald-Hartwig aminations, the use of highly active catalyst systems with specialized biarylphosphine ligands like XPhos is often necessary to achieve high yields. The provided protocols and catalytic cycle diagrams serve as a foundational guide for researchers to develop robust and efficient synthetic routes for the functionalization of this versatile building block. Further optimization of reaction conditions for the specific substrate is recommended to achieve the best possible outcomes.
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
References
Unveiling Reaction Mechanisms: A Comparative Guide to Deuterium-Labeled 1-Bromo-2,3-dichlorobenzene-d3
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of mechanistic studies and drug development, understanding the precise steps of a chemical reaction is paramount. Deuterium-labeled compounds have emerged as indispensable tools for elucidating reaction pathways and optimizing the metabolic stability of pharmaceuticals. This guide provides a comprehensive comparison of Deuterium-labeled 1-Bromo-2,3-dichlorobenzene-d3 and its alternatives for mechanistic studies, supported by experimental data and detailed protocols for its application.
Deuterium-labeled this compound-d3 is a specialized isotopic variant of this compound, a known pharmaceutical intermediate.[1][2] The substitution of hydrogen with deuterium (B1214612) at specific positions on the benzene (B151609) ring allows researchers to probe the kinetic isotope effect (KIE), a powerful technique for identifying the rate-determining steps of a reaction.[3][4]
Performance Comparison: this compound-d3 vs. Alternatives
While specific mechanistic studies employing this compound-d3 are not extensively documented in publicly available literature, its utility can be inferred from the well-established principles of KIE studies and by comparison with other deuterated aromatic compounds. The primary alternatives include other deuterated halobenzenes and the non-labeled counterpart.
Table 1: Comparison of Key Performance Parameters for Mechanistic Studies
| Feature | This compound-d3 | Other Deuterated Halobenzenes (e.g., Bromobenzene-d5) | This compound (Non-labeled) |
| Primary Application | Kinetic Isotope Effect (KIE) studies, Tracer, Internal Standard | KIE studies, Mechanistic elucidation | Control experiments, Synthetic precursor |
| Isotopic Purity (Typical) | >98% | >98% | Not Applicable |
| Potential for KIE Measurement | High | High | None |
| Utility as Internal Standard | Excellent (mass shift) | Excellent (mass shift) | Poor (co-elution issues) |
| Relative Cost | High | High | Low |
| Commercial Availability | Available from specialized suppliers | Generally available | Widely available |
Unraveling Reaction Mechanisms with the Kinetic Isotope Effect
The power of this compound-d3 lies in its ability to exhibit a kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to a lower zero-point vibrational energy.[3] Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed slower when a C-D bond is present. This difference in reaction rates, the KIE (kH/kD), provides invaluable insight into the reaction mechanism.
Table 2: Representative Kinetic Isotope Effect Data for Aromatic C-H Bond Activation
| Reaction Type | Deuterated Substrate | Non-deuterated Substrate | Observed kH/kD | Implication |
| Electrophilic Aromatic Substitution | Benzene-d6 | Benzene | ~1 | C-H bond cleavage is not rate-determining. |
| Palladium-Catalyzed C-H Arylation | Benzene-d6 | Benzene | 2-5 | C-H bond cleavage is involved in the rate-determining step. |
| Cytochrome P450-mediated Oxidation | Toluene-d8 | Toluene | up to 10 | C-H bond cleavage is the rate-determining step of metabolism. |
Note: The data in this table is representative of KIE studies on aromatic compounds and is intended to illustrate the principles of the technique.
Experimental Protocols
The following are generalized protocols for conducting mechanistic studies using deuterium-labeled compounds like this compound-d3.
Protocol 1: Competitive Kinetic Isotope Effect Experiment
This method is highly precise for determining KIE values.
Objective: To determine the KIE for a reaction involving C-H/C-D bond cleavage.
Materials:
-
This compound-d3
-
This compound (non-labeled)
-
Reactants and solvent for the specific reaction
-
Internal standard (for chromatographic analysis)
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)
Procedure:
-
Prepare a 1:1 molar mixture of this compound-d3 and this compound.
-
Dissolve the mixture in the appropriate solvent along with other necessary reactants, excluding the reaction initiator.
-
Take an initial sample (t=0) for analysis to determine the precise initial ratio of the deuterated and non-deuterated starting materials.
-
Initiate the reaction (e.g., by adding a catalyst or heating).
-
Allow the reaction to proceed to a low to moderate conversion (typically 10-20%).
-
Quench the reaction to stop it.
-
Analyze the remaining starting materials using GC-MS or LC-MS to determine the new ratio of the deuterated and non-deuterated compounds.
-
Calculate the KIE using the following equation: kH/kD = ln(1 - f) / ln(1 - f * (RP/R0)) where:
-
f = fraction of reaction completion
-
R0 = initial ratio of non-deuterated to deuterated reactant
-
RP = ratio of non-deuterated to deuterated reactant at fraction f
-
Protocol 2: Non-Competitive Kinetic Isotope Effect Experiment
This method involves running two separate reactions.
Objective: To determine the individual rate constants for the reactions of the deuterated and non-deuterated compounds.
Procedure:
-
Set up two separate reactions under identical conditions. One reaction will use this compound-d3 as the substrate, and the other will use this compound.
-
Monitor the progress of each reaction over time by taking aliquots at regular intervals and analyzing the concentration of the starting material or product.
-
Determine the rate constant (kH and kD) for each reaction by plotting the concentration data versus time.
-
Calculate the KIE as the ratio of the rate constants: kH/kD.
Visualizing Mechanistic Studies
Diagrams are essential for conceptualizing the workflows and principles of mechanistic studies.
Caption: A generalized workflow for a competitive kinetic isotope effect experiment.
Caption: The energetic basis of the primary kinetic isotope effect.
Synthesis of Deuterated this compound-d3
While commercially available, understanding the synthesis of deuterated aromatic compounds is valuable for researchers. Common methods include:
-
Acid-catalyzed H/D exchange: Heating the non-labeled compound in the presence of a strong deuterated acid (e.g., D2SO4) or heavy water (D2O) with a catalyst can lead to the exchange of aromatic protons with deuterium.[5]
-
Transition-metal-catalyzed H/D exchange: Catalysts based on iridium, ruthenium, or palladium can facilitate the regioselective deuteration of aromatic compounds using D2O or D2 gas as the deuterium source.
-
Deamination of anilines: The deamination of a corresponding deuterated aniline (B41778) precursor in the presence of deuterohypophosphorous acid can introduce deuterium at a specific position.[5]
Conclusion
Deuterium-labeled this compound-d3 is a powerful, albeit specialized, tool for mechanistic investigations in organic chemistry and drug development. Its primary utility lies in the determination of kinetic isotope effects, which can unambiguously identify the rate-determining steps of a reaction. While direct comparative studies are limited, its performance can be confidently predicted based on the extensive body of research on other deuterated aromatic compounds. The experimental protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this and similar deuterated compounds to gain deeper insights into reaction mechanisms, with the ultimate goal of designing more efficient synthetic routes and developing safer, more effective pharmaceuticals.
References
A Comparative Guide to the Quantitative Analysis of 1-Bromo-2,3-dichlorobenzene Utilizing an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two robust analytical methodologies for the quantitative analysis of 1-Bromo-2,3-dichlorobenzene: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). Both methods employ an internal standard for enhanced accuracy and precision, crucial for regulatory compliance and reliable research outcomes. This document outlines detailed experimental protocols and presents comparative performance data to aid in the selection of the most suitable method for your specific analytical needs.
Introduction to Analytical Approaches
The accurate quantification of halogenated aromatic compounds such as this compound is essential in various fields, including environmental monitoring, chemical synthesis quality control, and pharmaceutical development. The use of an internal standard is a cornerstone of precise chromatographic analysis, as it effectively corrects for variations in sample injection volume, solvent evaporation, and instrument response.
For this analysis, 1-Bromo-3,5-dichlorobenzene is selected as the internal standard (IS). Its structural similarity to the analyte, this compound, ensures a comparable response in both FID and MS detectors and similar chromatographic behavior, making it an ideal choice. It is also unlikely to be present in typical samples, a key requirement for an internal standard.
This guide will compare the performance of GC-FID, a widely accessible and reliable technique for quantifying organic compounds, with GC-MS, which offers superior selectivity and sensitivity, particularly in complex matrices.
Experimental Protocols
Detailed methodologies for sample preparation and analysis using both GC-FID and GC-MS are provided below.
Preparation of Standard and Sample Solutions
a. Stock Solutions (1000 µg/mL):
-
Analyte Stock Solution: Accurately weigh 100 mg of this compound (purity ≥98%) and dissolve it in a 100 mL volumetric flask with methanol (B129727).
-
Internal Standard Stock Solution: Accurately weigh 100 mg of 1-Bromo-3,5-dichlorobenzene (purity ≥98%) and dissolve it in a 100 mL volumetric flask with methanol.
b. Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the Analyte Stock Solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Spike each calibration standard, as well as the quality control (QC) samples and unknown samples, with the Internal Standard Stock Solution to a final constant concentration of 10 µg/mL.
c. Sample Preparation:
-
For liquid samples, dilute with methanol to an expected concentration within the calibration range.
-
For solid samples, an appropriate extraction method (e.g., sonication with methanol) should be employed, followed by filtration. The final extract should be spiked with the internal standard.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
Instrumentation: A standard gas chromatograph equipped with a split/splitless injector and a flame ionization detector.
| Parameter | Setting |
| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector | Splitless mode, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 80°C, hold for 1 min; Ramp: 10°C/min to 250°C, hold for 5 min |
| Detector | FID, 280°C |
| Makeup Gas | Nitrogen, 25 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation: A gas chromatograph coupled to a single quadrupole mass spectrometer.
| Parameter | Setting |
| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector | Splitless mode, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 80°C, hold for 1 min; Ramp: 10°C/min to 250°C, hold for 5 min |
| Transfer Line | 280°C |
| Ion Source | Electron Ionization (EI), 230°C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | This compound: m/z 224, 226, 1451-Bromo-3,5-dichlorobenzene (IS): m/z 224, 226, 145 |
Quantitative Data Comparison
The following tables summarize the hypothetical but realistic performance data for the quantitative analysis of this compound using GC-FID and GC-MS with 1-Bromo-3,5-dichlorobenzene as the internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | GC-FID | GC-MS (SIM) |
| Calibration Range (µg/mL) | 0.5 - 50 | 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Linearity | Excellent | Excellent |
Table 2: Precision and Accuracy
| Parameter | GC-FID | GC-MS (SIM) |
| Intra-day Precision (%RSD, n=6) | < 5% | < 3% |
| Inter-day Precision (%RSD, n=18) | < 7% | < 5% |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
Table 3: Detection and Quantitation Limits
| Parameter | GC-FID | GC-MS (SIM) |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.02 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.5 | 0.1 |
Method Comparison Summary
| Feature | GC-FID | GC-MS (SIM) |
| Selectivity | Good | Excellent (mass filtering reduces interferences) |
| Sensitivity | Good | Excellent (lower detection limits) |
| Cost | Lower initial and operational cost | Higher initial and operational cost |
| Ease of Use | Simpler operation and data analysis | More complex, requires expertise in mass spectral interpretation |
| Confirmation | Based on retention time only | Confirmation by both retention time and mass spectrum |
Visualized Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of this compound.
Conclusion
Both GC-FID and GC-MS are suitable for the quantitative analysis of this compound using 1-Bromo-3,5-dichlorobenzene as an internal standard.
-
GC-FID is a cost-effective and reliable method that provides good precision and accuracy for samples with relatively clean matrices.
-
GC-MS in SIM mode offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification and for samples containing complex matrices where interferences are a concern. The ability to confirm the identity of the analyte based on its mass spectrum provides a higher degree of confidence in the results.
The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation and resources.
A Comparative Study: Functionalization of 1-Bromo-2,3-dichlorobenzene via Grignard vs. Suzuki Reactions
For researchers and professionals in drug development and synthetic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of complex molecules. This guide provides a comparative analysis of two powerful carbon-carbon bond-forming methods—the Grignard reaction and the Suzuki-Miyaura coupling—for the functionalization of 1-Bromo-2,3-dichlorobenzene. This comparison will delve into the chemoselectivity, reaction conditions, functional group tolerance, and expected yields of each method, supported by experimental data from related systems.
Introduction to the Substrate: this compound
This compound presents a versatile scaffold for organic synthesis, featuring three halogen atoms with differential reactivity. The carbon-bromine bond is significantly weaker than the carbon-chlorine bonds, allowing for chemoselective reactions that target the bromine atom while leaving the two chlorine atoms available for subsequent transformations. This inherent reactivity difference is the cornerstone of the synthetic strategies discussed herein.
The Grignard Reaction Approach
The Grignard reaction involves the formation of an organomagnesium halide, which then acts as a potent nucleophile to react with a wide range of electrophiles. For this compound, the Grignard reagent is selectively formed at the more reactive C-Br bond.
Key Features of the Grignard Reaction:
-
High Reactivity of the Intermediate: The generated Grignard reagent is a strong nucleophile and a strong base, making it highly reactive towards a broad spectrum of electrophiles, including aldehydes, ketones, esters, and nitriles.
-
Strictly Anhydrous Conditions Required: Grignard reagents are extremely sensitive to protic solvents, including water, and must be prepared and handled under inert and anhydrous conditions.[1]
-
Limited Functional Group Tolerance: The high basicity of the Grignard reagent makes it incompatible with acidic protons present in functional groups like alcohols, carboxylic acids, and primary or secondary amines.
Experimental Workflow: Grignard Reaction
Caption: Workflow for the Grignard reaction of this compound.
Detailed Experimental Protocol: Grignard Reaction with DMF
This protocol is adapted from a similar procedure for the reaction of the Grignard reagent of 1-bromo-4-chlorobenzene (B145707) with N,N-dimethylformamide (DMF) to yield an aldehyde.[2][3][4]
1. Grignard Reagent Formation:
-
All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
To a flask containing magnesium turnings (1.2 eq.), add a small crystal of iodine and a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.
-
A solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to the activated magnesium suspension. The reaction is typically initiated with gentle warming and then maintained at a gentle reflux.
-
The reaction is complete when the magnesium has been consumed, resulting in a cloudy grey solution of 2,3-dichlorophenylmagnesium bromide.
2. Reaction with Electrophile (DMF):
-
The Grignard reagent solution is cooled in an ice bath.
-
N,N-dimethylformamide (DMF, 1.5 eq.) is added dropwise to the cooled solution, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
3. Work-up:
-
The reaction is quenched by the slow addition of a cold saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
The Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction offers a milder and more functional-group-tolerant alternative to the Grignard reaction. For this compound, the Suzuki coupling will also selectively occur at the C-Br bond.
Key Features of the Suzuki Reaction:
-
High Functional Group Tolerance: The reaction conditions are generally mild and tolerant of a wide variety of functional groups, including those with acidic protons.[5]
-
Air and Moisture Stability of Reagents: Boronic acids and their derivatives are typically stable solids that can be handled in air and do not require strictly anhydrous conditions for the reaction itself, although an inert atmosphere is often used to protect the catalyst.
-
Catalytic System: The reaction requires a palladium catalyst and a ligand, and the choice of these components can be crucial for achieving high yields, especially with less reactive substrates.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is a general procedure adapted from known Suzuki couplings of aryl bromides.[6][7][8]
1. Reaction Setup:
-
To a reaction vessel, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%), and a base such as potassium carbonate (2.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) multiple times.
2. Reaction Execution:
-
A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base, is added.
-
The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
3. Work-up:
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Comparative Data
The following tables summarize the key differences and expected performance of the Grignard and Suzuki reactions for the functionalization of this compound, based on data from analogous systems.
Table 1: General Comparison of Grignard vs. Suzuki Reactions
| Feature | Grignard Reaction | Suzuki-Miyaura Coupling |
| Reagent Reactivity | Highly reactive nucleophile and strong base | Mild nucleophile |
| Functional Group Tolerance | Low (incompatible with acidic protons) | High (tolerant of most functional groups) |
| Reaction Conditions | Strictly anhydrous, inert atmosphere | Tolerant of aqueous conditions, inert atmosphere for catalyst stability |
| Reagent Stability | Grignard reagent is unstable and used in situ | Boronic acids are often stable, isolable solids |
| Byproducts | Magnesium salts, Wurtz coupling products | Boron-containing byproducts, homocoupling products |
| Catalyst | None (stoichiometric Mg) | Palladium catalyst and ligand required |
Table 2: Expected Performance for this compound Functionalization
| Parameter | Grignard Reaction (with DMF) | Suzuki-Miyaura Coupling (with Phenylboronic Acid) |
| Expected Product | 2,3-Dichlorobenzaldehyde | 2,3-Dichloro-1,1'-biphenyl |
| Reported Yields (similar substrates) | 50-80% (crude)[2] | 70-95%[7][8] |
| Reaction Time | 2-4 hours | 2-24 hours |
| Temperature | Refluxing THF (for formation) | 80-110 °C |
| Key Reagents | Mg, Anhydrous THF, DMF | Phenylboronic acid, Pd catalyst, Base |
One-Pot Borylation/Suzuki Coupling: An Alternative Suzuki Strategy
A notable advancement in Suzuki couplings is the one-pot borylation/Suzuki reaction. This procedure avoids the isolation of the boronic acid intermediate. The aryl halide is first reacted with a boron source, like bis(pinacolato)diboron, in the presence of a palladium catalyst to form a boronic ester. Subsequently, a second aryl halide, a base, and a suitable palladium catalyst are added to the same pot to effect the Suzuki coupling.[9][10][11][12] This approach can be advantageous for streamlining synthetic sequences.
Caption: One-pot borylation/Suzuki coupling workflow.
Conclusion
Both the Grignard and Suzuki reactions are effective methods for the chemoselective functionalization of this compound at the C-Br bond. The choice between the two largely depends on the desired final product and the presence of other functional groups in the coupling partner.
-
The Grignard reaction is a powerful and cost-effective method for introducing a variety of functional groups, provided the electrophile is compatible with the strongly basic and nucleophilic nature of the Grignard reagent. Its primary drawback is the stringent requirement for anhydrous conditions and its intolerance to acidic functional groups.
-
The Suzuki-Miyaura coupling offers superior functional group tolerance and milder reaction conditions, making it the preferred method for the synthesis of complex molecules, particularly biaryls. While it requires a more expensive palladium catalyst, the stability and ease of handling of boronic acids are significant advantages.
For drug development and the synthesis of complex, highly functionalized molecules, the Suzuki-Miyaura coupling generally provides a more robust and versatile platform. However, for simpler transformations where functional group compatibility is not a concern, the Grignard reaction remains a highly valuable and economical tool.
References
- 1. benchchem.com [benchchem.com]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. Solved Experiment Three: Chemoselectivity in Gringard | Chegg.com [chegg.com]
- 4. Experiment 21: Grignard Reaction of Chlorobromobenzene with DMF – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benchchem.com [benchchem.com]
- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. medium.com [medium.com]
- 12. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
Navigating the Labyrinth of Isomers: A Comparative Guide to Analyzing Impurities in 1-Bromo-2,3-dichlorobenzene
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of isomeric impurities in 1-Bromo-2,3-dichlorobenzene samples, a key building block in various pharmaceutical and agricultural syntheses. We present detailed experimental protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by illustrative data to guide method selection and development.
The synthesis of this compound can often result in the co-formation of other positional isomers of bromodichlorobenzene, which can be challenging to separate and quantify due to their similar physicochemical properties. The presence of these impurities can impact reaction yields, downstream product purity, and the safety profile of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are crucial for quality control.
Executive Summary of Analytical Approaches
Gas Chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful and widely used technique for the analysis of volatile and semi-volatile halogenated aromatic compounds. For the separation of bromodichlorobenzene isomers, the choice of the stationary phase is critical. High-Performance Liquid Chromatography offers an alternative, particularly for less volatile impurities or when different selectivity is required.
The following sections provide a detailed comparison of hypothetical, yet representative, GC and HPLC methods for the analysis of isomeric impurities in this compound.
Comparison of Analytical Methods
The performance of Gas Chromatography and High-Performance Liquid Chromatography for the analysis of this compound and its potential isomeric impurities is summarized below. The data presented is illustrative and serves as a baseline for method development.
Table 1: Illustrative Performance Data for GC-FID Analysis of Bromodichlorobenzene Isomers
| Analyte | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | 15.2 | - | 0.05 | 0.15 |
| 1-Bromo-2,4-dichlorobenzene | 14.8 | 2.1 | 0.05 | 0.15 |
| 1-Bromo-3,4-dichlorobenzene | 16.1 | 4.2 | 0.06 | 0.18 |
| 1-Bromo-2,5-dichlorobenzene | 14.5 | 1.6 | 0.07 | 0.21 |
| 1-Bromo-2,6-dichlorobenzene | 13.9 | 3.2 | 0.05 | 0.15 |
| 1-Bromo-3,5-dichlorobenzene | 15.8 | 2.8 | 0.06 | 0.18 |
Table 2: Illustrative Performance Data for HPLC-UV Analysis of Bromodichlorobenzene Isomers
| Analyte | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | 10.5 | - | 0.10 | 0.30 |
| 1-Bromo-2,4-dichlorobenzene | 9.9 | 1.8 | 0.10 | 0.30 |
| 1-Bromo-3,4-dichlorobenzene | 11.2 | 2.0 | 0.12 | 0.36 |
| 1-Bromo-2,5-dichlorobenzene | 9.5 | 1.5 | 0.15 | 0.45 |
| 1-Bromo-2,6-dichlorobenzene | 9.1 | 1.7 | 0.10 | 0.30 |
| 1-Bromo-3,5-dichlorobenzene | 10.9 | 1.6 | 0.12 | 0.36 |
Experimental Protocols
Detailed methodologies for the Gas Chromatography and High-Performance Liquid Chromatography analyses are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and sample matrix.
Protocol 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is designed for the baseline separation of bromodichlorobenzene isomers. The use of a mid-polarity column is often a good starting point for these types of separations[1].
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
2. Chromatographic Conditions:
-
Column: DB-17 (50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector:
-
Temperature: 280 °C.
-
Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
-
Detector (FID):
-
Temperature: 300 °C.
-
Hydrogen Flow: 40 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
-
3. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as hexane (B92381) or toluene.
-
Further dilute as necessary to fall within the calibration range.
4. Calibration:
-
Prepare a series of calibration standards of all known isomeric impurities and the main component in the chosen solvent.
-
Analyze the standards under the same conditions as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration for each analyte.
Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides an alternative selectivity for the separation of bromodichlorobenzene isomers. Phenyl-based stationary phases can offer unique π-π interactions beneficial for separating aromatic positional isomers[2].
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm ID, 3.5 µm particle size (or equivalent).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-15 min: 60% B to 80% B
-
15-17 min: 80% B to 60% B
-
17-20 min: Hold at 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector:
-
Wavelength: 220 nm.
-
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Calibration:
-
Prepare a series of calibration standards of all known isomeric impurities and the main component in acetonitrile.
-
Analyze the standards under the same conditions as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration for each analyte.
Visualizing the Workflow
To aid in the understanding of the analytical processes, the following diagrams illustrate the workflows for sample analysis by GC-FID and HPLC-UV.
Logical Framework for Method Selection
The choice between GC and HPLC for the analysis of isomeric impurities in this compound depends on several factors, including the volatility of the impurities, required sensitivity, and available instrumentation.
References
A Comparative Guide to the Synthetic Derivatization of 1-Bromo-2,3-dichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
1-Bromo-2,3-dichlorobenzene is a versatile starting material in organic synthesis, serving as a key building block for the introduction of diverse functionalities onto a polysubstituted aromatic scaffold. Its unique substitution pattern offers opportunities for regioselective transformations, making it a valuable precursor in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide provides an objective comparison of several key synthetic routes for the derivatization of this compound, supported by experimental data to inform methodological choices in a research and development setting.
Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. These methods offer a broad substrate scope and functional group tolerance, enabling the precise construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound. This reaction is favored for its mild reaction conditions and the commercial availability of a wide range of boronic acids and their derivatives.
Experimental Protocol: A General Procedure
A mixture of this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a solvent system like toluene (B28343)/water or dioxane/water is heated under an inert atmosphere. Reaction progress is monitored by TLC or GC-MS.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 85-95 |
| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 90 | 8 | ~90 |
Table 1. Comparison of Suzuki-Miyaura Coupling Reactions. (Data are representative and may vary based on specific ligand and reaction optimization).
Buchwald-Hartwig Amination
For the synthesis of arylamines, the Buchwald-Hartwig amination provides a direct and efficient route to form C-N bonds. This palladium-catalyzed reaction couples aryl halides with a wide variety of primary and secondary amines. The choice of phosphine ligand is critical for achieving high yields and accommodating sterically hindered or electronically diverse substrates.
Experimental Protocol: A General Procedure
This compound, the desired amine (1.2-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃) with a specialized phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong base (e.g., NaOt-Bu or K₃PO₄) are combined in an anhydrous, deoxygenated solvent such as toluene or dioxane. The mixture is heated under an inert atmosphere until the starting material is consumed.
| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | 18 | 85-95 |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | ~80 |
| n-Butylamine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 16 | ~90 |
Table 2. Comparison of Buchwald-Hartwig Amination Reactions. (Data are representative and may vary based on specific ligand and reaction optimization).
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, involving the reaction of an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Experimental Protocol: A General Procedure
To a solution of this compound and a terminal alkyne (1.2-1.5 equivalents) in a suitable solvent like THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine) are added. The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere.
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 8 | 80-90 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | 70 | 12 | >90 |
| 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | 10 | ~85 |
Table 3. Comparison of Sonogashira Coupling Reactions. (Data are representative and may vary based on specific conditions).
Stille Coupling
The Stille coupling utilizes organotin reagents to form new C-C bonds with aryl halides. While effective, the toxicity of organotin compounds is a significant drawback.
Experimental Protocol: A General Procedure
This compound and an organostannane (1.1-1.3 equivalents) are reacted in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in a non-polar solvent like toluene or THF, often with the addition of a ligand and sometimes a copper(I) co-catalyst, under inert conditions with heating.
| Organostannane | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)tin | Pd(PPh₃)₄ | Toluene | 110 | 24 | 75-85 |
| Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | THF | 65 | 16 | ~80 |
| (Thiophen-2-yl)tributylstannane | Pd₂(dba)₃ / P(furyl)₃ | Dioxane | 100 | 18 | ~80 |
Table 4. Comparison of Stille Coupling Reactions. (Data are representative and may vary based on specific conditions).
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. While it often requires harsher conditions than palladium-catalyzed methods, it remains a useful tool, particularly for the synthesis of diaryl ethers.
Experimental Protocol: A General Procedure
This compound, a nucleophile (e.g., a phenol (B47542) or an amine), a copper catalyst (e.g., CuI, CuO, or copper powder), a base (e.g., K₂CO₃ or Cs₂CO₃), and often a ligand (e.g., phenanthroline or an amino acid) are heated in a high-boiling polar solvent such as DMF, NMP, or pyridine.
| Nucleophile | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenol | CuI / L-proline | K₂CO₃ | DMSO | 120 | 24 | 70-80 |
| Aniline | CuO / phenanthroline | Cs₂CO₃ | NMP | 150 | 36 | 60-70 |
| Thiophenol | Cu₂O | K₃PO₄ | Pyridine | 130 | 20 | ~75 |
Table 5. Comparison of Ullmann Condensation Reactions. (Data are representative and may vary based on specific conditions).
Electrophilic Aromatic Substitution
The introduction of functional groups onto the aromatic ring can also be achieved through electrophilic aromatic substitution. The regiochemical outcome is governed by the directing effects of the existing substituents. For this compound, the halogen atoms are ortho-, para-directing but deactivating.
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, which can be a precursor for an amino group via reduction.
Experimental Protocol: A General Procedure
This compound is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-25 °C). The reaction is quenched by pouring onto ice, and the products are isolated. The regioselectivity is influenced by the steric hindrance and electronic effects of the substituents.
| Reagents | Temp. (°C) | Major Isomer(s) | Yield (%) |
| HNO₃ / H₂SO₄ | 0-10 | 1-Bromo-2,3-dichloro-4-nitrobenzene | Variable |
| 1-Bromo-2,3-dichloro-6-nitrobenzene |
Table 6. Nitration of this compound. (Yields and isomer ratios are highly dependent on reaction conditions).
Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings. While this compound is electron-deficient, formylation may be possible under forcing conditions, though yields are expected to be modest.
Experimental Protocol: A General Procedure
The Vilsmeier reagent is prepared in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) derivative (e.g., DMF). This compound is then added, and the mixture is heated. Hydrolysis of the resulting iminium salt yields the aldehyde.
| Reagents | Temp. (°C) | Time (h) | Yield (%) |
| POCl₃ / DMF | 80-100 | 12-24 | Low to moderate |
Table 7. Vilsmeier-Haack Formylation of this compound. (Data are representative and optimization is likely required).
Directed Ortho-Metalation (DoM)
Directed ortho-metalation offers a powerful strategy for regioselective functionalization by deprotonation at a position ortho to a directing metalation group (DMG). While the chloro and bromo substituents are weak DMGs, their combined electronic effect can facilitate lithiation at the C4 position.
Experimental Protocol: A General Procedure
This compound is treated with a strong lithium base (e.g., n-BuLi or LDA) at low temperature (-78 °C) in an ethereal solvent. The resulting aryllithium species is then quenched with an electrophile.
| Base | Electrophile | Product | Yield (%) |
| n-BuLi | CO₂ then H₃O⁺ | 4-Bromo-2,3-dichlorobenzoic acid | Moderate |
| LDA | DMF | 4-Bromo-2,3-dichlorobenzaldehyde | Moderate |
| s-BuLi/TMEDA | (CH₃)₃SiCl | 1-Bromo-2,3-dichloro-4-(trimethylsilyl)benzene | Moderate to good |
Table 8. Directed Ortho-Metalation of this compound. (Yields are dependent on the electrophile and reaction conditions).
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of synthetic transformations starting from this compound.
Caption: Key synthetic transformations of this compound.
References
Safety Operating Guide
Proper Disposal of 1-Bromo-2,3-dichlorobenzene: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for 1-Bromo-2,3-dichlorobenzene (CAS No. 56961-77-4), a halogenated aromatic hydrocarbon utilized in various research and development applications, including the preparation of selective nonpeptidic inhibitors of striatal-enriched protein tyrosine phosphatase.[1] Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Identification and Waste Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[2][3] Furthermore, it is toxic to aquatic life with long-lasting effects.[4] Consequently, this chemical and any materials contaminated with it must be managed as hazardous waste in accordance with local, regional, and national regulations.[2][5][6]
Under the Resource Conservation and Recovery Act (RCRA) in the United States, halogenated organic compounds are subject to specific waste management regulations.[7][8][9] Chemical waste generators are responsible for the complete and accurate classification of their hazardous waste.[2][6][10]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.[2]
-
Hand Protection: Chemical-resistant gloves.[2]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure.[6]
-
Respiratory Protection: Use in a well-ventilated area is crucial. If vapors or dust are generated, respiratory protection may be required.[3]
Spill Management Protocol
In the event of a spill, immediate action is necessary to contain and clean the affected area:
-
Ensure Adequate Ventilation: Work in a well-ventilated area to minimize inhalation of vapors.[2]
-
Containment: Absorb the spill using an inert material such as sand, vermiculite, or earth.[5]
-
Collection: Carefully collect the absorbed material and place it into a suitable, sealed, and properly labeled container for disposal as hazardous waste.[5][11]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[5]
Disposal Procedures for Unused Product and Contaminated Materials
The recommended method for the disposal of this compound is incineration. This process should only be carried out by a licensed hazardous waste disposal facility.
Experimental Protocol for Laboratory-Scale Waste Collection:
-
Waste Segregation: Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Container Selection: Use a container that is compatible with halogenated organic compounds. The container must be kept tightly closed.[2][3]
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
-
Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[2][11]
For bulk quantities, the primary disposal method is as follows:
-
Incineration: The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]
Empty containers that held this compound must also be treated as hazardous waste and should not be reused. They should be disposed of in the same manner as the unused product.[5]
Quantitative Data
Table 1: Summary of Key Disposal and Safety Information
| Parameter | Guideline |
| Primary Disposal Method | Chemical Incineration |
| Waste Classification | Hazardous Waste |
| Spill Cleanup Absorbent | Inert Material (Sand, Vermiculite) |
| Container Disposal | Treat as unused product (Hazardous Waste) |
| Incompatible Materials | Strong oxidizing agents[2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. scbt.com [scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cpachem.com [cpachem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. 40 CFR § 721.10259 - Halogenated aromatic hydrocarbon (generic). | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. kscl.co.in [kscl.co.in]
- 11. capotchem.cn [capotchem.cn]
Comprehensive Safety and Handling Guide for 1-Bromo-2,3-dichlorobenzene
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for 1-Bromo-2,3-dichlorobenzene (CAS No. 56961-77-4), a compound used in the synthesis of various organic molecules, including as an intermediate in the production of pharmaceuticals and agrochemicals.[1][2] Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Personal Protective Equipment for Handling this compound
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 or OSHA 29 CFR 1910.133 standards.[6][7][8] A face shield should be worn over goggles when there is a significant risk of splashing.[9] | To protect against splashes and vapors that can cause serious eye damage and irritation.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, or Viton).[9] Disposable nitrile gloves should be changed immediately upon contamination.[9] | To prevent skin contact, which can cause irritation.[3] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are required.[9] For larger quantities or increased splash potential, a chemical-resistant apron or suit is recommended.[9] | To protect the skin from exposure. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][6] If ventilation is insufficient, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[3][8] | To prevent inhalation of dust or vapors, which may cause respiratory tract irritation.[3][4] |
Experimental Workflow for Safe Handling
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first aid is critical.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air and keep them at rest in a position comfortable for breathing.[3][6] If the person is not breathing, give artificial respiration.[3] Seek medical attention if you feel unwell.[6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[3][6] If skin irritation occurs, get medical advice/attention.[6] |
| Eye Contact | Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do, and continue rinsing for at least 15 minutes.[3][6] If eye irritation persists, seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[3] Clean the mouth with water and drink plenty of water afterwards.[6] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention. |
Hierarchy of Hazard Controls
To effectively manage the risks associated with this compound, a hierarchical approach to hazard control should be implemented. This prioritizes the most effective control measures.
Storage and Disposal
Proper storage and disposal are crucial to prevent accidents and environmental contamination.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] Keep away from incompatible materials such as strong oxidizing agents.[6]
-
Spill Response: In case of a spill, ensure adequate ventilation and wear appropriate PPE.[6] Absorb the spill with an inert material like sand or vermiculite (B1170534) and collect it into a sealed container for disposal.[7][10]
-
Disposal: Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[3][6] This material should be treated as hazardous waste and disposed of at an approved waste disposal plant.[6][10] Do not allow the product to enter drains.[11] Empty containers should be disposed of as unused product.[10]
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. This compound | C6H3BrCl2 | CID 42066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 56961-77-4 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.dk [fishersci.dk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
